Product packaging for Bismuth;ytterbium(Cat. No.:CAS No. 12010-61-6)

Bismuth;ytterbium

Cat. No.: B086138
CAS No.: 12010-61-6
M. Wt: 382.03 g/mol
InChI Key: LFTVQMXNFSJCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Intermetallic Chemistry and Rare Earth Compounds

The bismuth-ytterbium (Bi-Yb) chemical system belongs to the broad class of intermetallic compounds, which are solids composed of two or more metallic elements. These systems are a focal point in solid-state chemistry and physics, particularly those involving rare earth elements. nih.govontosight.ai Ytterbium (Yb) holds a special position among the rare earth elements due to its electronic configuration. Unlike most other lanthanides which are stable in a trivalent state, ytterbium can readily exist in a divalent (4f¹⁴), trivalent (4f¹³), or an intermediate-valent state. nih.govwikipedia.org

This valence flexibility is a critical determinant of the physical properties of its compounds. nih.gov The divalent Yb²⁺ ion has a filled 4f shell, leading to diamagnetic behavior, while the trivalent Yb³⁺ ion has a 4f¹³ configuration, which is the 4f-hole analogue to the 4f¹ electron configuration of Cerium (Ce³⁺). nih.gov This analogy makes ytterbium-based intermetallics compelling subjects for research, inviting comparisons to the well-studied cerium compounds known for phenomena like the Kondo effect, intermediate valence, and heavy fermion behavior. nih.gov Bismuth, as a low-melting p-block element, often serves as both a reactive component and a flux medium for the synthesis of these crystalline compounds. nih.gov The specific chemical environment and stoichiometry within the Bi-Yb system dictate the resulting valence of ytterbium and, consequently, the electronic and magnetic characteristics of the material. nih.gov

Significance in Advanced Materials Research and Fundamental Science

The diverse and tunable properties of bismuth-ytterbium compounds make them significant for both fundamental scientific inquiry and the exploration of advanced materials. The strong electronic correlations in these materials provide a rich playground for investigating complex quantum phenomena. nih.gov Researchers study these systems to understand heavy fermion behavior, where electrons acquire an effective mass hundreds of times that of a free electron, a phenomenon observed in compounds like YbBiPt. wikipedia.orgescholarship.orgaip.org

Furthermore, the interplay between localized 4f electrons and conduction electrons can lead to the Kondo effect and complex magnetic ordering, offering insights into the fundamental physics of magnetism and electron interactions. nih.govaps.orgaps.org The fragile nature of the magnetic order in some Yb-Bi compounds allows scientists to study quantum phase transitions by tuning parameters like magnetic field or pressure. nist.gov From a materials science perspective, the unique electronic structures of Yb-Bi compounds are of interest for potential applications. There is active research into their utility as thermoelectric materials, which can convert heat into electrical energy, and as topological materials. ontosight.aiarxiv.orgresearchgate.netresearchgate.net Topological materials possess unique surface states that are protected from scattering, opening up possibilities for next-generation electronics and spintronics. arxiv.orgresearchgate.net

Detailed Research Findings

Ytterbium Bismuth Platinum (YbBiPt)

The ternary compound YbBiPt is one of the most extensively studied materials within the Yb-Bi system and is classified as a heavy fermion compound. wikipedia.orgwikipedia.org Discovered in 1991, it is distinguished by an exceptionally large low-temperature electronic specific heat, with a Sommerfeld coefficient (γ) reported to be as high as 8 J/(mol·K²). wikipedia.orgescholarship.orgaip.org This value points to an extreme enhancement of the effective mass of the charge carriers. wikipedia.org

YbBiPt crystallizes in a noncentrosymmetric cubic half-Heusler structure of the MgAgAs type. wikipedia.org At low temperatures, it develops a fragile antiferromagnetic order below a Néel temperature (Tₙ) of 0.4 K. escholarship.orgnist.gov This magnetic state is highly sensitive to external stimuli such as applied magnetic fields and pressure, making it a model system for studying field-induced quantum critical points. aip.orgnist.gov Investigations into its electronic transport properties have revealed that YbBiPt is a semimetal with a low concentration of charge carriers, a feature considered to be intrinsically linked to its massive electron state. nist.govaps.orgaps.org The material has also been investigated for its potential as a topological insulator. wikipedia.org

Ytterbium Dibismuthide (YbBi₂)

Ytterbium dibismuthide (YbBi₂) is a binary compound that features a layered crystal structure. arxiv.orgsimmate.org It crystallizes in an orthorhombic system with the space group Cmcm. simmate.org Research into YbBi₂ is often driven by predictions of its non-trivial electronic topology. Theoretical calculations and experimental studies suggest that YbBi₂ may be a topological nodal line semimetal. arxiv.org In such materials, the conduction and valence bands touch along a continuous line in momentum space, leading to exotic electronic properties.

Ytterbium Bismuthide (Yb₅Bi₃)

The binary phase Yb₅Bi₃ has been synthesized by reacting the constituent elements at high temperatures in sealed tantalum crucibles. researchgate.net Single-crystal X-ray diffraction established that it crystallizes with the orthorhombic β-Yb₅Sb₃-type structure (space group Pnma). researchgate.net Studies on the valence state of ytterbium in this compound are particularly insightful. Magnetization measurements and Yb-LIII X-ray absorption spectroscopy indicate that the ytterbium ions are predominantly in the divalent Yb²⁺ (4f¹⁴) state. researchgate.net However, a small fraction of trivalent Yb³⁺ ions results in an average ytterbium valence slightly greater than two. researchgate.net

Other Bismuth-Ytterbium Phases

The Bi-Yb system contains several other intermetallic compounds. Thermodynamic assessments and phase diagram calculations have been performed to understand the formation and stability of various phases across different compositions and temperatures. researchgate.netjournal-vniispk.ru These studies have identified compounds such as YbBi, which has a 1:1 stoichiometric ratio. ontosight.ai Additionally, more complex ternary and quaternary bismuthides containing ytterbium, such as Yb₉Mn₄₊ₓBi₉, have been synthesized and structurally characterized, expanding the scope of materials within this chemical family. acs.org Synthesis techniques often involve direct reaction of the elements or flux-growth methods, where an excess of a low-melting metal like bismuth or lead is used as a solvent. acs.orgrsc.org

Data Tables

Table 1: Crystallographic Data of Selected Bismuth-Ytterbium Compounds

Compound Formula Crystal System Space Group Lattice Parameters (Å)
YbBiPt YbBiPt Cubic (Half-Heusler) F4̅3m a = 6.5953
YbBi₂ YbBi₂ Orthorhombic Cmcm a = 4.561, b = 16.72, c = 4.268 arxiv.org

Data sourced from references wikipedia.orgarxiv.orgresearchgate.net.

Table 2: Selected Physical Properties of YbBiPt

Property Value Notes / Conditions
Sommerfeld Coefficient (γ) 8 J/(mol·K²) Indicates extremely heavy effective electron mass. wikipedia.orgescholarship.orgaip.org
Néel Temperature (Tₙ) 0.4 K Onset of antiferromagnetic ordering. escholarship.orgnist.gov
Kondo Temperature (Tₖ) ~1 K Characteristic energy scale for the Kondo effect. nist.gov

Data sourced from references wikipedia.orgescholarship.orgaip.orgnist.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiYb B086138 Bismuth;ytterbium CAS No. 12010-61-6

Properties

CAS No.

12010-61-6

Molecular Formula

BiYb

Molecular Weight

382.03 g/mol

IUPAC Name

bismuth;ytterbium

InChI

InChI=1S/Bi.Yb

InChI Key

LFTVQMXNFSJCFX-UHFFFAOYSA-N

SMILES

[Yb].[Bi]

Canonical SMILES

[Yb].[Bi]

Other CAS No.

12010-61-6

Origin of Product

United States

Synthesis and Crystal Growth Methodologies for Bismuth;ytterbium Compounds

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions are a cornerstone for the synthesis of many intermetallic ytterbium compounds. These methods involve the direct reaction of the elements at elevated temperatures to form the desired phases.

Direct Reaction of Constituent Elements in Sealed Ampules

A common approach for phase-analytical studies involves the direct reaction of elemental bismuth and ytterbium in sealed ampules. acs.org This technique is particularly useful for preparing polycrystalline samples of various stoichiometries.

To prevent reactions between the highly reactive elements and the container, the synthesis is often carried out in fused silica (B1680970) (quartz) ampules. These ampules are typically evacuated to prevent oxidation. Inside the silica ampule, the reactants may be placed in a crucible made of an inert material like alumina (B75360) (Al₂O₃) to minimize contamination, especially to reduce the loss of bismuth oxide through volatilization during sintering. cambridge.orgchemicalpapers.com For some syntheses, such as those for oxyhalides like YbBi₂IO₄ and YbBi₂ClO₄, the reaction of Bi₂O₃, Yb₂O₃, and BiIO or BiClO is performed in evacuated SiO₂ tubing.

For compounds requiring even more inert conditions, especially to prevent the loss of volatile ytterbium, the elements are sealed in high-melting-point metal tubes, such as tantalum (Ta) or niobium (Nb). acs.orguni-saarland.deresearchgate.net These metal ampules can then be sealed within a fused silica tube for oxidation protection during the annealing process in a furnace. acs.orguni-saarland.de

The general procedure involves mixing stoichiometric amounts of the high-purity elements, sealing them under vacuum or an inert atmosphere, and then heating them according to a specific temperature profile. For instance, the synthesis of Er- and Yb-doped bismuth oxide electrolytes involves mixing the respective oxides and sintering them at temperatures between 700 °C and 800 °C. chemicalpapers.com To ensure homogeneity, the samples may need to be repeatedly ground, pressed into pellets, and re-annealed. acs.orguni-saarland.de

Arc-Melting Synthesis for Intermetallic Phases

Arc-melting is a widely used technique for synthesizing intermetallic compounds. acs.org It involves melting the constituent elements in a water-cooled copper hearth using an electric arc generated by a tungsten electrode. This method is rapid and can achieve very high temperatures, making it suitable for reacting elements with high melting points.

A significant challenge in the synthesis of ytterbium-based intermetallics via arc-melting is the high volatility of ytterbium, which has a relatively low boiling point (1466 K). acs.orguni-saarland.de When alloyed with high-melting-point metals, ytterbium can evaporate significantly before the other element melts, leading to off-stoichiometric samples. acs.org

To counteract this, several strategies are employed:

Use of a getter: A small piece of a reactive metal, like zirconium or titanium, is often melted first to scavenge any residual oxygen in the arc-melting chamber.

Excess Ytterbium: A slight excess of ytterbium is sometimes added to the initial mixture to compensate for the expected evaporative losses.

Sealed Environments: For many ytterbium compounds, arc-melting is avoided in favor of sealed-tube methods using high-melting-point metals like tantalum or niobium, which are then arc-welded shut under an inert atmosphere to prevent any loss of the volatile components. acs.orguni-saarland.de

Despite these challenges, some ytterbium intermetallics have been successfully prepared by arc-melting. acs.org For example, base compounds like YbCu₂Si₂ have been synthesized by arc-melting stoichiometric quantities of the elements before further processing. msu.edu

Induction Melting with Subsequent Annealing Processes

Induction melting offers a cleaner and more controlled method for synthesizing high-purity polycrystalline samples compared to arc-melting. acs.orguni-saarland.de In this technique, the constituent elements are placed in a crucible (often made of graphite (B72142) or a refractory metal) which is then heated by electromagnetic induction. amazemet.com This non-contact heating method allows for excellent stirring of the melt, promoting homogeneity. amazemet.com The entire process can be carried out under a vacuum or in a protective inert gas atmosphere, which is crucial for preventing oxidation and the loss of volatile elements like ytterbium. amazemet.com

Following the initial melting, a crucial step is the subsequent annealing process. The solidified ingot is often sealed in an evacuated quartz or metal tube and heat-treated at a specific temperature for an extended period. This annealing step is vital for ensuring the formation of the desired crystallographic phase and for homogenizing the sample. For many intermetallic phases, obtaining a single-phase sample requires repeated cycles of grinding the ingot into a powder, pressing it into a pellet, and re-annealing. acs.orguni-saarland.de This "ceramic technique" is frequently used for various ytterbium-based compounds. acs.orguni-saarland.de

Synthesis StepDescriptionKey Parameters
Induction Melting Elements are melted in a crucible using electromagnetic induction.Atmosphere (Vacuum/Inert Gas), Frequency, Power. amazemet.com
Annealing The solidified sample is heat-treated to ensure phase purity and homogeneity.Temperature, Duration, Atmosphere. acs.orguni-saarland.de
Grinding/Pelletizing Often repeated to promote reaction completion.N/A

Spark Plasma Sintering Approaches

Spark Plasma Sintering (SPS) is a novel and powerful technique for the rapid densification of powders at lower temperatures and in shorter times compared to conventional sintering methods. cambridge.org The process involves applying a pulsed DC current through a graphite die containing the powder, along with uniaxial pressure. cambridge.org The combination of Joule heating and the plasma generated in the gaps between powder particles promotes rapid sintering and grain growth inhibition. cambridge.org

This technique has been successfully applied to produce dense, nanostructured bismuth-ytterbium and related thermoelectric materials. cambridge.orgmdpi.com For example, Bi-Sb alloys and Bi₂Te₃ have been synthesized by mechanical alloying followed by densification using SPS. cambridge.orgmdpi.com The process parameters, such as sintering temperature, pressure, and time, are critical and can be tuned to optimize the microstructure and thermoelectric properties of the final material. mdpi.comnih.gov For instance, in the synthesis of Bi₁₋ₓSbₓ alloys, powders were densified using SPS under 100 MPa of pressure at temperatures around 200-220 °C for short durations of 5-15 minutes. mdpi.com

ParameterTypical Range for Bi-based ThermoelectricsPurpose
Sintering Temperature 200 - 673 KTo promote particle bonding without excessive grain growth. cambridge.orgmdpi.com
Pressure 50 - 100 MPaTo aid in densification of the powder compact. cambridge.orgmdpi.com
Sintering Time 5 - 30 minutesTo achieve high density rapidly. msu.edumdpi.com

The SPS method is particularly advantageous for preparing thermoelectric materials where preserving a nanostructure is key to enhancing performance by reducing thermal conductivity. cambridge.org

A Comprehensive Analysis of Synthesis and Crystal Growth of Bismuth-Ytterbium Compounds

The synthesis and crystal growth of compounds containing bismuth and ytterbium are critical for exploring their unique physical properties, which are influenced by the valence state of ytterbium. Various methodologies have been developed to produce these materials, ranging from high-temperature intermetallic phases to oxide compounds and nanocrystals. This article delves into the specific techniques employed for the creation of bismuth-ytterbium materials, with a focus on solution-based and flux growth methods.

Solution-Based and Flux Growth Techniques for Bismuth-Ytterbium Compounds

Solution-based and flux growth techniques are pivotal in the synthesis of high-quality single crystals of bismuth-ytterbium compounds. uni-saarland.deresearchgate.net These methods are particularly advantageous as they allow for crystal growth at temperatures lower than the melting points of the constituent elements, which is crucial for forming metastable or kinetically stabilized products. fsu.edu

Metal-Flux Assisted Crystal Growth of Intermetallic Phases

The metal-flux technique is a well-established method for growing intermetallic phases, where a low-melting-point metal acts as a solvent, or "flux," for the higher-melting-point reactants. uni-saarland.denih.gov This approach facilitates the formation of high-quality single crystals, which are essential for measuring direction-dependent physical properties. uni-saarland.deresearchgate.net

Liquid bismuth is an effective flux for growing intermetallic compounds, including those containing ytterbium. uni-saarland.denih.govresearchgate.net It can act as both a reactive and an inert flux. researchgate.net In its inert role, bismuth provides a medium for the constituent elements to dissolve and subsequently crystallize into the desired compound upon cooling. uni-saarland.denih.govresearchgate.net An example of this is the growth of YbRh₆P₄ crystals in a liquid bismuth flux. nih.govacs.org The use of bismuth flux has also been successful in the synthesis of ternary bismuthides like SrNi₀.₁₇Bi₂ and CaTi₃Bi₄, demonstrating its utility in creating complex crystal structures. acs.org

Besides bismuth, other low-melting p-block elements such as aluminum, gallium, indium, and tin are commonly used as fluxes for the synthesis of intermetallic phases. uni-saarland.defsu.edunih.gov For instance, YbRh₂Si₂ and YbIr₂Si₂ crystals have been successfully grown from an indium flux. nih.gov Similarly, gallium flux has been employed in the growth of Yb₆(CuGa)₅₀ single crystals. scispace.com The choice of flux is critical and depends on factors like the solubility of the reactants in the flux and the potential for the flux to be incorporated into the final crystal structure. frontiersin.orgnorthwestern.edu

Table 1: Examples of Bismuth-Ytterbium Compounds and their Synthesis Methods
CompoundSynthesis MethodFlux/SolventKey Findings
YbRh₆P₄Metal-Flux GrowthLiquid BismuthDemonstrates the use of bismuth as a non-reactive flux. nih.govacs.org
Yb(Bi₁₋ₓSbₓ)₂Molten Metal FluxExcess Bi/SbChemical pressure by Sb substitution tunes magnetic properties. aps.org
YbBiPtMolten Metal Flux-A heavy fermion metal with interesting electronic transport properties. semanticscholar.orgarxiv.org
Yb₅Bi₃Reaction in Sealed Ta Container-Shows mixed valence states of Ytterbium. researchgate.net
Yb-doped Bi₂O₃Chemical Co-precipitation-Successful synthesis of oxide nanoparticles. researchgate.netnanotechunn.com
Yb-doped CsPbBr₃Hot-Injection-Produces nanocrystals with stable near-infrared emission. rsc.org

After crystal growth, the removal of the excess flux is a crucial step. frontiersin.org Several techniques are employed for this purpose. One common method is dissolving the flux in an appropriate solvent, such as dilute hydrochloric acid. nih.gov Another effective technique is high-temperature centrifugation, where the molten flux is separated from the solid crystals. nih.govacs.org This can be achieved by using a frit-disc crucible set or by placing a second crucible with quartz wool on top of the growth crucible to collect the separated flux. nih.gov

Chemical Precipitation Methods for Bismuth-Ytterbium Oxide Compounds

Chemical precipitation is a versatile method for synthesizing oxide compounds, including those of bismuth and ytterbium. researchgate.netnanotechunn.comnaturalspublishing.com This technique involves the reaction of precursor salts in a solution to form an insoluble product that precipitates out. For example, Yb-doped Bi₂O₃ phosphors have been successfully synthesized using a precipitation method. naturalspublishing.com Similarly, chemical co-precipitation has been used to create Bi₂O₃ and Zn/Bi₂O₃ nanoparticles. researchgate.netnanotechunn.com The process typically involves dissolving bismuth and ytterbium salts, such as nitrates, in a suitable solvent and then adding a precipitating agent like sodium hydroxide (B78521) to induce the formation of the oxide. naturalspublishing.comresearchgate.net

Hot-Injection Synthesis for Bismuth-Ytterbium Nanocrystals

The hot-injection method is a widely used technique for the synthesis of monodisperse nanocrystals with controllable size and shape. mdpi.comresearchgate.net This approach involves the rapid injection of precursors into a hot solvent, which induces nucleation and subsequent crystal growth. acs.orgresearchgate.net While the provided search results detail the hot-injection synthesis of ytterbium-doped lead-halide perovskite nanocrystals and NaYF₄:Yb,Er nanocrystals, the direct application for bismuth-ytterbium nanocrystals is not explicitly detailed. rsc.orgmdpi.comacs.org However, the principles of this method, such as mixing precursors like Cs-oleate with PbBr₂ and YbCl₃·6H₂O in a high-temperature solvent, are transferable to other systems. rsc.org

Use of Other Low-Melting p-Block Elements as Fluxes

Chemical Precipitation Methods for Bismuth;Ytterbium Oxide Compounds

Vapor Phase Deposition and Thin Film Growth Methodologies

Vapor phase deposition techniques are instrumental in fabricating thin films of bismuth-ytterbium compounds, offering precise control over film thickness, composition, and crystal structure.

Physical Vapor Deposition (PVD) for Ytterbium-Doped Bismuth Halide Thin Films

Physical Vapor Deposition (PVD) has been successfully employed to synthesize ytterbium-doped lead-free cesium bismuth halide perovskite thin films. researchgate.netrsc.org These materials are of interest for applications such as down-conversion coatings for solar cells. acs.org In a typical PVD process, precursor materials such as Cesium Bromide (CsBr), Bismuth Bromide (BiBr₃), and Ytterbium Bromide (YbBr₃) are thermally evaporated in a high-vacuum environment. researchgate.netrsc.org The evaporated species then travel and condense on a substrate, forming a thin film.

One key finding is that the photoluminescence quantum yield (PLQY) of Yb-doped Cs₂AgBiBr₆ thin films is highly dependent on the substrate temperature during deposition. acs.org Ramping the substrate temperature during the process can reduce the loss of volatile components like BiBr₃, leading to films with significantly higher PLQY, reaching up to 95%. acs.org Research has shown that Yb can be incorporated into the Cs₃Bi₂Br₉ structure, substituting up to 50% of the bismuth sites without altering the trigonal crystal structure. rsc.org This incorporation leads to strong near-infrared (NIR) emission centered around 1.24-1.25 eV, resulting from the Yb³⁺ ²F₅/₂ → ²F₇/₂ electronic transition. researchgate.netrsc.org

PVD Parameters for Yb-Doped Cs₂AgBiBr₆ Thin Films Value / Observation Reference
PrecursorsCsBr, AgBr, BiBr₃, YbBr₃ researchgate.netacs.org
Deposition MethodThermal Evaporation (PVD) researchgate.net
Substrate TemperatureRamping during deposition improves film quality acs.org
Maximum PLQY95% acs.org
Yb Doping LevelUp to 8% in Cs₂AgBiBr₆ researchgate.net
NIR Emission Center~1.24 eV researchgate.net

Hybrid Physical–Chemical Vapor Deposition (HPCVD) for Ytterbium-Containing Thin Films

Hybrid Physical–Chemical Vapor Deposition (HPCVD) is a versatile technique used for the growth of thin films like ytterbium borides (YbB₄ and YbB₆). univ-paris13.frresearchgate.net This method combines the physical evaporation of a metal source with the chemical vapor deposition of another precursor. nih.govfrontiersin.org For the synthesis of ytterbium boride films, elemental ytterbium is used as the physical source, while a boron hydride, such as decaborane (B607025) (B₁₀H₁₄), serves as the chemical vapor precursor. univ-paris13.frnih.gov

The precursors are introduced into a deposition chamber and react on a heated substrate, such as sapphire, to form the desired film. univ-paris13.fr The HPCVD method allows for rapid deposition rates and the synthesis of high phase purity films by carefully controlling the competition between thermodynamic and kinetic growth factors. univ-paris13.frfrontiersin.org Studies on YbB₆ thin films produced by HPCVD have reported a power factor of approximately 200 µW m⁻¹ K⁻² at 563 K, which suggests potential for high-temperature thermoelectric applications. univ-paris13.fr

HPCVD Parameters for Ytterbium Boride Thin Films Value / Observation Reference
Ytterbium SourceElemental Ytterbium (Physical Evaporation) univ-paris13.fr
Boron SourceDecaborane (B₁₀H₁₄) (Chemical Vapor) univ-paris13.frnih.gov
SubstrateSapphire univ-paris13.fr
Resulting CompoundsYbB₄, YbB₆ univ-paris13.fr
Power Factor (YbB₆)~200 µW m⁻¹ K⁻² at 563 K univ-paris13.fr

Molecular Beam Epitaxy (MBE) for Thin Film Fabrication

Molecular Beam Epitaxy (MBE) is a high-precision thin-film deposition technique that occurs under ultra-high vacuum conditions, allowing for atomic layer-by-layer growth. zhiyuematerial.com This method is ideal for creating high-quality single-crystal films and complex heterostructures with abrupt interfaces. zhiyuematerial.comaps.org While direct MBE growth of a binary "Bismuth-Ytterbium" compound is not extensively documented in the provided search context, the technique has been used to grow related and complex compounds containing these elements, such as the half-Heusler topological superconductor candidate YPtBi. aps.org

In the MBE process, thermal beams of atoms or molecules are directed onto a heated crystalline substrate. zhiyuematerial.com The slow deposition rate enables precise control over thickness, composition, and doping. pku.edu.cn For instance, bismuth thin films have been grown epitaxially on silicon (111) substrates using MBE, resulting in distinct α-Bi and β-Bi phases depending on the film thickness. vu.lt The fabrication of high-quality epitaxial Bi₁₋ₓSbₓ films has also been achieved via a two-step MBE growth process. researchgate.net The principles of MBE are directly applicable to the fabrication of novel bismuth-ytterbium compounds, provided suitable elemental or molecular sources and substrate materials are identified.

Epitaxial Growth of Bismuth on Ytterbium-Containing Quasicrystalline Substrates

Epitaxial growth involves the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer's crystal structure is determined by the substrate's. Research has been conducted on the heteroepitaxial growth of bismuth on the icosahedral Ag-In-Yb quasicrystal. grafiati.comliv.ac.uk In these experiments, molecular beam epitaxy (MBE) is used to deposit thin films of bismuth onto the complex surface of the quasicrystal. liv.ac.uk

The study of such systems provides insight into how the aperiodic, yet long-range ordered, structure of a quasicrystal influences the growth and structure of a deposited metallic film. liv.ac.uk It was found that bismuth initially forms a complete, strongly bound monolayer on the i-Al-Pd-Mn quasicrystal surface, followed by the growth of islands. liv.ac.uk While this research focuses on bismuth growth on a substrate that contains ytterbium as one of its components, it demonstrates the feasibility of using complex ytterbium-containing alloys as templates for epitaxial growth. grafiati.com This approach could potentially be adapted to form unique bismuth-ytterbium surface alloys or nanostructures.

Single Crystal Growth Techniques for this compound Compounds

Growing large, high-quality single crystals is essential for measuring the intrinsic physical properties of materials. For bismuth-ytterbium compounds, the Bridgman method has proven effective.

Modified Vertical Bridgman Method for Bismuth Silicate (B1173343) Single Crystals Co-Doped with Ytterbium

The modified vertical Bridgman method is a widely used technique for growing large single crystals from a melt. This method has been successfully applied to grow erbium and ytterbium co-doped bismuth silicate (Er³⁺/Yb³⁺:Bi₄Si₃O₁₂, or Er/Yb:BSO) single crystals. researchgate.netmdpi.com In this process, high-purity powders of Bi₂O₃, SiO₂, Er₂O₃, and Yb₂O₃ are mixed and sintered to form the raw material. spiedigitallibrary.org This material is then placed in a crucible (typically platinum) with a seed crystal at the bottom. spiedigitallibrary.org

The crucible is heated in a vertical furnace to a temperature above the material's melting point (for BSO, the furnace is set to ~1080°C) to ensure complete melting. spiedigitallibrary.org The crucible is then slowly lowered through a temperature gradient. Crystallization begins at the seed crystal and proceeds upwards, forming a large single crystal boule. Transparent Er/Yb:BSO single crystals with dimensions up to Φ 25 mm × 30 mm have been successfully grown using this technique. researchgate.netmdpi.com The co-doping with ytterbium is shown to enhance the absorption cross-section at 976 nm, which is beneficial for laser applications. mdpi.com

Growth Parameters for Er/Yb:BSO Single Crystals Value / Observation Reference
Growth MethodModified Vertical Bridgman researchgate.netmdpi.comspiedigitallibrary.org
Crystal Composition(ErₓYbᵧBi₁₋ₓ₋ᵧ)₄Si₃O₁₂ spiedigitallibrary.org
Crystal SizeUp to Φ 25 mm × 30 mm researchgate.netmdpi.com
Furnace Temperature~50°C above melting point (~1080°C) spiedigitallibrary.org
Crystal Growth Rate0.2 - 0.6 mm/h spiedigitallibrary.org
Segregation Coefficient (Er³⁺)0.96 researchgate.netmdpi.com
Segregation Coefficient (Yb³⁺)0.91 researchgate.netmdpi.com
Absorption Cross Section (at 976 nm)2.99 × 10⁻²⁰ cm² (for 3mol% co-doping) spiedigitallibrary.org

Limitations of Czochralski Technique Due to Ytterbium Vapor Pressure

The Czochralski method, a cornerstone of single-crystal growth for a wide array of materials, faces significant challenges when applied to the synthesis of compounds containing ytterbium, including bismuth-ytterbium alloys. The primary obstacle is the high vapor pressure of molten ytterbium, which renders the conventional Czochralski technique unsuitable for these materials. nih.govresearchgate.netuni-saarland.de

The Czochralski process involves pulling a single crystal from a melt. This requires maintaining a stable melt surface from which the crystal can be drawn. However, elements with high vapor pressures tend to evaporate rapidly at the high temperatures required for melting, leading to several complications. In the case of ytterbium, its relatively low boiling point of 1469 K (1196 °C) and significant vapor pressure at its melting point of 1097 K (824 °C) cause substantial evaporation from the melt. nih.govresearchgate.netuni-saarland.de This rapid loss of the ytterbium component from the crucible makes it exceedingly difficult to maintain the precise stoichiometry of the melt, a critical requirement for growing high-quality, single-phase crystals.

Furthermore, the evaporated ytterbium can condense on cooler parts of the crystal growth apparatus, such as the seed holder and the pulling rod. This condensation can interfere with the mechanical aspects of the pulling process and can also lead to the formation of polycrystalline material, which can fall back into the melt and disrupt the single-crystal growth. The entire process is typically conducted in an inert atmosphere, such as high-purity argon, to prevent contamination from reactive gases like oxygen. inc42.com However, even in a controlled atmosphere, the high vapor pressure of ytterbium remains a fundamental issue.

These limitations are not unique to bismuth-ytterbium compounds but are a general characteristic of intermetallic compounds containing volatile elements. While modifications to the Czochralski method, such as the Liquid Encapsulated Czochralski (LEC) technique, have been developed to suppress the evaporation of volatile components in some semiconductor materials, the successful application of such methods to ytterbium-bismuth compounds has not been reported. The Bridgman technique, which involves crystal growth in a sealed ampoule, has been successfully employed for other ytterbium-containing intermetallic compounds and is often the preferred method to mitigate issues related to high vapor pressure. nih.govresearchgate.netuni-saarland.de

The significant vapor pressure of ytterbium at elevated temperatures is a key physical property underpinning these challenges. The table below presents the vapor pressure of ytterbium at various temperatures, illustrating the rapid increase in pressure with temperature, which poses a major hurdle for open-melt crystal growth techniques like the Czochralski method.

Temperature (K)Temperature (°C)Vapor Pressure (Pa)
7364631
81354010
910637100
10477741,000
126699310,000
14651192100,000

This table was generated using data from multiple sources.

Structural Characterization and Crystallography of Bismuth;ytterbium Systems

Phase Identification and Unit-Cell Parameter Determination

The initial step in characterizing bismuth-ytterbium systems involves identifying the present crystalline phases and determining their fundamental crystallographic parameters.

X-ray powder diffraction (XRPD) is a primary technique for the phase analysis of polycrystalline samples. cambridge.orgresearchgate.netcambridge.org It allows for the identification of known crystalline phases by comparing the experimental diffraction pattern to databases like the Powder Diffraction File (PDF). For newly synthesized compounds, XRPD data is used for indexing the diffraction peaks to determine the unit cell parameters and space group. For instance, in the study of new bismuth yttrium ytterbium oxides, XRPD confirmed the cubic δ-Bi2O3 phase as the sole crystalline component and was used to calculate the lattice constants. cambridge.orgresearchgate.net Similarly, the crystal structure of the ternary intermetallic compound Yb₃Pd₂Sn₂ was determined from powder X-ray diffraction data. osti.gov Temperature-dependent XRPD experiments are also employed to study structural phase transitions and the thermal expansion of the lattice parameters, as demonstrated in studies of YbPd₂Al₃. nih.gov

For a precise determination of the crystal structure, including atomic coordinates and displacement parameters, single-crystal X-ray diffraction (SCXRD) is the definitive method. znaturforsch.comresearchgate.netmdpi.com This technique provides detailed information about the arrangement of atoms within the crystal lattice. The binary compound Yb₅Bi₃, for example, was synthesized and its crystal structure determined from single-crystal X-ray diffraction data. znaturforsch.comresearchgate.net This analysis revealed its structure type, space group, and precise lattice parameters. znaturforsch.comresearchgate.net SCXRD is indispensable for solving the structures of novel compounds and for refining the structural models of known materials to a high degree of accuracy. mdpi.com

X-ray Powder Diffraction (XRPD) Analysis

Crystal Structures of Bismuth-Ytterbium Intermetallic Compounds

The bismuth-ytterbium system forms several intermetallic compounds, each with a unique crystal structure that dictates its properties.

Several binary intermediate phases have been identified in the Yb-Bi system. One well-characterized example is Yb₅Bi₃.

Yb₅Bi₃ : This compound was synthesized by reacting the elemental components in a sealed tantalum container. znaturforsch.comresearchgate.net Its crystal structure was determined using single-crystal X-ray diffraction. znaturforsch.comresearchgate.net

Crystallographic Data for Yb₅Bi₃
ParameterValue
Structure Typeβ-Yb₅Sb₃-type znaturforsch.comresearchgate.netresearchgate.net
Space GroupPnma znaturforsch.comresearchgate.net
Pearson CodeoP32 znaturforsch.comresearchgate.net
a (Å)12.6375(6) znaturforsch.comresearchgate.net
b (Å)9.7243(4) znaturforsch.comresearchgate.net
c (Å)8.4117(5) znaturforsch.comresearchgate.net
Volume (ų)1033.72(9) znaturforsch.comresearchgate.net
Z4 znaturforsch.comresearchgate.net
Temperature (K)290 znaturforsch.comresearchgate.net

The structure of Yb₅Bi₃ can be described as a packing of [Bi1Yb₉] and [Bi2Yb₈] polyhedra. researchgate.net The coordination sphere around the Bi1 atom is a distorted tricapped trigonal prism, while the Bi2 atom is in a distorted bicapped trigonal prism. researchgate.net

The Yb₅Bi₃ compound adopts the β-Yb₅Sb₃-type crystal structure. znaturforsch.comresearchgate.net This orthorhombic structure is characterized by the space group Pnma. znaturforsch.comresearchgate.net

The introduction of a transition metal into the Yb-Bi system leads to the formation of ternary compounds with diverse crystal structures and physical properties. acs.org

YbAuBi : This compound has been studied for its electronic structure. Depending on the data source, YbAuBi is reported to crystallize in different space groups. One source indicates a hexagonal P6₃mc space group materialsproject.org, while another suggests an orthorhombic Cmc2₁ space group. osti.govosti.gov X-ray photoemission spectroscopy (XPS) studies have been performed on polycrystalline samples of YbAuBi.

YbPdBi : This half-Heusler compound crystallizes in the cubic F4̅3m space group. materialsproject.orgosti.gov In this structure, Yb is bonded to four palladium and six bismuth atoms, forming distorted corner and face-sharing YbBi₆Pd₄ tetrahedra. materialsproject.orgosti.gov Palladium is in a body-centered cubic geometry, bonded to four ytterbium and four bismuth atoms. materialsproject.orgosti.gov

Crystallographic Data for YbPdBi
ParameterValue
Crystal SystemCubic materialsproject.org
Space GroupF4̅3m materialsproject.orgosti.gov
Lattice Parameter a (Å)6.61 materialsproject.org
Volume (ų)289.13 materialsproject.org
Bond Length Yb-Pd (Å)2.86 materialsproject.org
Bond Length Yb-Bi (Å)3.31 materialsproject.org
Bond Length Pd-Bi (Å)2.86 materialsproject.org

Ternary Ytterbium-Transition Metal-Bismuth Compounds (e.g., YbAuBi, YbPdBi)

Diverse Crystallographic Structures (e.g., MgAgAs, LiGaGe, Fe₂P, CaLiSn, TiNiSn types)

Bismuth and ytterbium containing systems can adopt a variety of crystallographic structure types. For instance, new three- and four-component phases have been synthesized that crystallize in structures such as the MgAgAs, LiGaGe, and TiNiSi types. Specifically, compounds like Sc0.5Nb0.5NiSn, ZrNiIn0.5Sb0.5, and HfNiIm0.5Sb0.5 adopt the MgAgAs structural type. The LiGaGe structural type is seen in compounds such as ZrCo0.5Cu0.5Sn, HfCo0.5Cu0.5Sn, and HfCuSn, while ZrCuSn crystallizes in the TiNiSi type structure. These examples highlight the diverse crystallographic possibilities within multi-component systems containing d- and p-block elements.

Structural Investigations of Bismuth;Ytterbium Oxides and Halides

The incorporation of ytterbium into bismuth-based oxides and halides leads to the formation of intricate structures with unique properties. These materials are of significant interest due to their potential applications in various technological fields.

Bismuth Yttrium Ytterbium Oxide Compounds (e.g., Cubic δ-Bi₂O₃ Phase)

Bismuth oxide (Bi₂O₃) exists in several polymorphic forms, with the monoclinic α-phase being stable at room temperature and the cubic δ-phase being stable at high temperatures (730°C to 825°C). ije.ircambridge.org The δ-Bi₂O₃ phase, which has a fluorite-type crystal structure, is particularly noted for its high ionic conductivity due to a significant number of oxygen vacancies. ije.irwikipedia.org

The high-temperature δ-phase can be stabilized at room temperature by doping with other metal oxides. The addition of yttrium oxide (Y₂O₃) and ytterbium oxide (Yb₂O₃) as co-dopants has been shown to effectively stabilize the cubic δ-Bi₂O₃ phase. ije.ir For example, in compounds with the general formula (Bi₂O₃)₁₋ₓ(Yb₂O₃)ₓ, where x ranges from 0.01 to 0.08, tetragonal β-phase solid solutions can be synthesized. ias.ac.in

Research has demonstrated that in compositions such as Bi₀.₈₂Y₀.₀₉Yb₀.₀₉O₁.₅, Bi₀.₈₂Y₀.₁₂Yb₀.₀₆O₁.₅, and Bi₀.₈₂Y₀.₀₆Yb₀.₁₂O₁.₅, the cubic δ-Bi₂O₃ phase is the only crystalline phase detected. cambridge.org The stabilization is attributed to the substitution of Bi³⁺ ions by the smaller Y³⁺ and Yb³⁺ ions, causing the unit cell to shrink. ije.ir

Below is an interactive data table summarizing the crystallographic data for some Bismuth Yttrium Ytterbium Oxide compounds.

CompoundCrystal SystemLattice Constant (a) in Å
Bi₀.₈₂Y₀.₀₉Yb₀.₀₉O₁.₅Cubic5.5110(3)
Bi₀.₈₂Y₀.₁₂Yb₀.₀₆O₁.₅Cubic5.5154(2)
Bi₀.₈₂Y₀.₀₆Yb₀.₁₂O₁.₅Cubic5.5113(2)

Nb/Yb Double-Substituted Bismuth Oxide Systems (Bi₃Nb₁₋ₓYbₓO₇₋ₓ)

In systems where bismuth oxide is double-substituted with niobium (Nb) and ytterbium (Yb), such as in Bi₃Nb₁₋ₓYbₓO₇₋ₓ, the resulting structures are based on a defect fluorite model. researchgate.netroyalsocietypublishing.org The substitution of niobium and ytterbium into the cation sublattice of bismuth oxide results in the formation of Frenkel interstitial oxide ions, which in turn increases the concentration of tetrahedral vacancies. researchgate.net

A study of the general formula Bi₃.₅Nb₁₋ₓYₓO₇.₇₅₋ₓ (where Y represents Ytterbium in this context) showed that niobium-rich compositions exhibit incommensurate ordering of the fluorite subcell. researchgate.net As the ytterbium content increases, the structure transitions to a commensurate fluorite structure with fully disordered cation and anion sublattices. researchgate.net

The ordering within the fluorite-based structures of doped bismuth oxides is a key factor influencing their properties. In Nb/Yb double-substituted systems, a transition from incommensurate to commensurate ordering is observed with increasing ytterbium content. researchgate.net Niobium-rich compositions tend to show incommensurate ordering. researchgate.netroyalsocietypublishing.org Conversely, a higher concentration of ytterbium promotes a commensurate fluorite structure where the cation and anion sublattices are disordered. researchgate.net This structural evolution is also dependent on temperature, with some compositions showing an order-disorder transition at elevated temperatures. researchgate.net

Cesium Bismuth Halide Perovskites with Ytterbium Doping (e.g., Cs₃Bi₂Br₉)

Cesium bismuth bromide (Cs₃Bi₂Br₉) is a lead-free halide perovskite alternative that crystallizes in a stable trigonal structure at room temperature. rsc.orgrsc.org Doping this perovskite with ytterbium has been shown to be a viable strategy for tuning its optical properties. rsc.org

When ytterbium is introduced, it can substitute up to 50% of the bismuth in the Cs₃Bi₂Br₉ structure without altering the fundamental crystal structure. rsc.orgrsc.org This substitution results in efficient near-infrared emission. rsc.orgrsc.org The successful incorporation of Yb³⁺ into the perovskite lattice demonstrates the structural flexibility of these materials.

Organometallic Yttrium Bismuth Cluster Architectures (e.g., Heterometallocubane Structures)

The field of organometallic chemistry has revealed rare examples of molecular clusters containing both yttrium and bismuth. One such example is a complex with a heterometallocubane structure at its core. rsc.orgresearchgate.net This cluster was characterized using single-crystal X-ray diffraction, which confirmed its unique architecture. rsc.orgresearchgate.netresearchgate.net

The core of this organometallic complex features an anionic Bi₆⁶⁻ unit, which is described as a Zintl ion. rsc.orgresearchgate.net Computational studies of its electronic structure indicate the presence of polarized yttrium-bismuth bonds and delocalized bismuth-bismuth bonds. rsc.orgresearchgate.net This discovery represents a significant advancement in the chemistry of rare earth elements with bismuth, as complexes with direct bonds between these elements are exceedingly uncommon. researchgate.netresearchgate.net

Microstructural and Morphological Characterization

The surface and internal structure of bismuth-ytterbium compounds are pivotal to understanding their properties. Advanced microscopy techniques have been instrumental in elucidating these features.

Scanning Electron Microscopy (SEM) and Field-Emission SEM (FE-SEM)

SEM and FE-SEM analyses have been employed to study the surface topography and grain structure of various bismuth-ytterbium systems. In Yb-doped Bi2O3 phosphors synthesized via a precipitation method, SEM images revealed the formation of rod-like crystals. naturalspublishing.com For Yb-Bi codoped zeolites, FE-SEM images showed the distinct morphologies of the different sample compositions. researchgate.net

In a study on ytterbium modified bismuth titanate (Bi4-xYbxTi3O12), SEM analysis indicated a dense grain structure with randomly oriented plate-like morphology. researchgate.net Notably, the grain size, which was in the range of 8–10 μm, was observed to increase with higher ytterbium content. researchgate.net Similarly, in multi-doped Bi2O3 systems, SEM analysis showed that grain size decreased as the total dopant ratio increased, with sharp changes in the grain boundary. researchgate.netsemanticscholar.org For thin films of bismuth ytterbium oxide, FE-SEM revealed a cauliflower-like morphology.

The investigation of Bi1-xYbxFeO3 prepared by mechanical activation showed that the initial nominal stoichiometry was maintained during preparation, as confirmed by SEM micrographs and EDX analysis. csic.es In another study on bismuth-doped solder alloys, SEM was used to observe the microstructure, where the addition of bismuth refined the structure by suppressing the growth of intermetallic compounds. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanocrystal Morphology

TEM and HR-TEM offer a more detailed view of the nanocrystalline structure of bismuth-ytterbium materials. In a study of CsPbCl3:Yb3+ perovskite nanocrystals, atomic-resolution HAADF-STEM imaging directly visualized the atomic structure, confirming the successful doping of Yb3+ into the nanocrystals. nih.gov The images showed a high contrast for the Cs and Pb sites, allowing for the identification of Yb ion locations. nih.gov

For Bi2Te3 nanocrystals, TEM and HR-TEM images revealed their layered structure. scispace.com Similarly, TEM studies of bismuth nanoparticles synthesized in a hexadecane:hexadecylamine mixture showed relatively spherical particles with an average diameter of 41 ± 7 nm. scispace.com High-magnification images revealed lattice fringes consistent with the (012) plane of rhombohedral bismuth metal. scispace.com

In the case of erbium-ytterbium co-deposited nanoparticles on carbon nanotubes, TEM analysis showed the formation of Er-Yb clusters. peerj.com For Yb nanoparticles on CNTs, TEM images revealed that the nanotubes were partially coated with ytterbium. peerj.com The investigation of nanoerythrocyte-shaped ytterbium orthovanadate (YbVO4) utilized HR-TEM to characterize their self-assembled spherical and biconcave structures with a diameter of approximately 500 nm. cambridge.org

Electronic Structure and Chemical Bonding in Bismuth;ytterbium Materials

Theoretical Investigations and Computational Modeling

Theoretical and computational approaches are indispensable for unraveling the complex electronic characteristics of Bi-Yb materials. These methods provide fundamental insights into band structures, bonding characteristics, and the influence of relativistic effects.

Ab initio Band Structure Calculations (e.g., LMTO-ASA, FP LMTO, FPLO, TB LMTO Methods)

Ab initio (from first principles) calculations are crucial for determining the electronic band structure of materials without empirical parameters. Various methods have been employed to study ytterbium-bismuth systems.

The Linear Muffin-Tin Orbital (LMTO) method, particularly within the Atomic Sphere Approximation (ASA) , has been a valuable tool. researchgate.netaps.org The Tight-Binding (TB-LMTO) version is noted for its success in describing closely packed solids. arxiv.orgehu.eus For instance, the local density band structure of the heavy-fermion compound YbBiPt was calculated using the LMTO method, revealing a remarkably simple Fermi surface topology. researchgate.net In studies of other ytterbium-containing compounds like YbAuBi, ab initio methods such as LMTO-ASA, Full-Potential LMTO (FP LMTO), and Full-Potential Local-Orbital (FPLO) have been utilized. researchgate.net These calculations have shown that the valence bands in such compounds are primarily formed by the 4f orbitals of ytterbium and the 5d orbitals of the transition metals. researchgate.net

The TB-LMTO-ASA program package has been specifically used for electronic structure calculations and bonding analysis in compounds like YbCd₂Sb₂. aip.org These calculations often employ the Barth-Hedin exchange potential for local density approximation (LDA) calculations. aip.org The methodology involves solving the radial scalar-relativistic Dirac equation to obtain partial waves and includes corrections for interstitial regions and higher-order partial waves. aip.org

Computational Method Compound Studied Key Findings
LMTOYbBiPtSimple Fermi surface topology; requires significant mass enhancement to explain specific heat. researchgate.net
LMTO-ASA, FP LMTO, FPLOYbAuBiValence bands formed by Yb 4f and Au 5d orbitals. researchgate.net
TB-LMTO-ASAYbCd₂Sb₂Provided electronic structure and bonding analysis, revealing a pseudogap at the Fermi level. aip.org

Density Functional Theory (DFT) Computations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the geometric structure, electronic properties, and bonding in materials containing ytterbium and bismuth.

For example, DFT calculations were performed on ytterbium(III) solvates to model their structures, which were then used as a basis for more complex ab initio calculations. chemrxiv.org In studies of lanthanide-doped γ-Bi₂MoO₆ (where Ln included Yb), DFT was used to construct theoretical models and analyze the influence of the dopant ions. mdpi.comresearchgate.net These calculations showed that substituting smaller Yb³⁺ ions for Bi³⁺ ions leads to a contraction of the lattice parameters and alters the electronic structure by introducing [Ln]4d states near the valence and conduction bands, which can enhance charge conductivity. mdpi.comresearchgate.net

The Vienna Ab initio Simulation Package (VASP), which is based on DFT, has been used to determine the equilibrium atomic positions in alloy supercells before further electronic structure calculations. arxiv.org DFT provides a framework for understanding the properties of many-electron systems by using functionals of the spatially dependent electron density. wikipedia.org

Analysis of Spin-Orbit Coupling Effects on Electronic Bands

Spin-orbit coupling (SOC) , a relativistic effect, is particularly significant in heavy elements like bismuth and ytterbium and can profoundly modify the electronic band structure. aps.orgaps.org The interaction can split energy bands and is crucial for accurately describing the electronic properties of these materials. aps.org

Calculation of Electron Localizability Indicators

The Electron Localizability Indicator (ELI) is a functional that provides a spatial representation of electron pair localization, offering insights into chemical bonding. sci-hub.segithub.com It is a powerful tool for analyzing the nature of chemical interactions beyond simple orbital descriptions.

In the study of Yb₅Bi₃, the ELI distribution confirmed the predominantly ionic interaction in the crystal structure. researchgate.net The indicator showed nearly spherical distributions around the ytterbium atoms, suggesting the transfer of electrons to the bismuth substructure. researchgate.net Interestingly, an additional maximum of the ELI was found inside (Yb₁)₂(Yb₂)(Yb₄) tetrahedra, indicating a special four-center interaction within the ytterbium substructure. researchgate.net Similarly, for YbCd₂Sb₂, the ELI analysis suggested a four-center bonding within a tetrahedron formed by three Sb and one Cd atom, supporting the electron balance description [Yb²⁺][Cd²⁺]₂[Sb³⁻]₂. aip.org The ELI can be evaluated using modules implemented within computational packages like TB-LMTO-ASA. aip.org

Experimental Probes of Electronic Structure

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic states in Bi-Yb materials.

X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.comresearchgate.net It works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. nist.gov

XPS studies have been conducted on various ytterbium compounds to probe their electronic structures. For example, the electronic structure of YbAuBi was investigated using XPS, which, in conjunction with theoretical calculations, helped to characterize the valence bands. researchgate.net

Hard X-ray Photoelectron Spectroscopy (HAXPES) is an extension of XPS that uses higher energy X-rays (typically > 2 keV). nist.govucl.ac.uk This increased photon energy results in the emission of photoelectrons with higher kinetic energy, which can escape from deeper within the sample (tens of nanometers). diamond.ac.ukresearchgate.net This makes HAXPES a powerful tool for investigating the bulk electronic properties and buried interfaces of materials. diamond.ac.ukresearchgate.net While specific HAXPES studies focused solely on "Bismuth;ytterbium" compounds are not detailed in the provided search results, the technique is highly relevant for probing the bulk electronic structure of such heavy-element systems, overcoming the surface sensitivity limitations of conventional XPS. researchgate.netdiamond.ac.uk

Technique Probe Information Obtained Typical Probing Depth
XPSSoft X-rays (e.g., Al Kα, Mg Kα)Elemental composition, chemical state, surface electronic structure. kratos.com1-10 nm nist.gov
HAXPESHard X-rays (>2 keV)Elemental composition, chemical state, bulk electronic structure, buried interfaces. diamond.ac.ukresearchgate.netTens of nanometers researchgate.net

Ytterbium Valence State Analysis

The electronic properties of bismuth-ytterbium materials are profoundly influenced by the valence state of the ytterbium (Yb) ions. Ytterbium is notable among the lanthanides for its ability to exist in divalent (Yb²⁺), trivalent (Yb³⁺), or intermediate valence configurations, depending on its chemical environment. scispace.comresearchgate.net The specific valence state dictates the material's magnetic and electronic behavior. researchgate.net

Determination of Divalent (Yb²⁺), Trivalent (Yb³⁺), and Intermediate Valence Configurations

The determination of the ytterbium valence state is crucial for understanding the physics of Yb-Bi compounds. The Yb ion can adopt a divalent state (Yb²⁺) with a completely filled 4f¹⁴ electronic configuration, or a trivalent state (Yb³⁺) with a 4f¹³ configuration. researchgate.netifmpan.poznan.pl An intermediate valence state arises when these two configurations are nearly degenerate in energy, leading to fluctuations between them. researchgate.net

The valence state is highly sensitive to the chemical environment, including the electronegativity of the bonding partners. scispace.com In Yb pnictides, there is a strong tendency toward trivalency as the Yb atom donates three electrons to fill the p-bands of the pnictogen. scispace.com However, the balance is delicate, and different Yb-Bi compounds exhibit varied valence behaviors.

Divalent and Near-Divalent States: In the binary compound Yb₅Bi₃, ytterbium is predominantly in the divalent state. researchgate.net Magnetization measurements indicate a 4f¹⁴ configuration, and further analysis quantifies the effective valence at ~2.11. researchgate.net This suggests that approximately 89% of the Yb ions are in the Yb²⁺ state. researchgate.net

Trivalent and Intermediate Valence States: In contrast, other compounds show a clear trivalent or intermediate valence character. Ab initio calculations classify YbBi as weakly trivalent, with an effective valence of approximately 2.45. scispace.comkent.ac.uk The ternary compound YbBiPt is also found to be a weakly trivalent, heavy-fermion system with a similar effective valence of 2.45. scispace.comkent.ac.ukresearchgate.net In these "nominally trivalent" systems, the 14th f-electron is not fully localized but occupies a narrow band at the Fermi level, resulting in a non-integer f-occupancy and an intermediate valence state. scispace.com

The stability of a particular valence state can be evaluated by calculating the total energy difference between the divalent and trivalent configurations. aps.org A positive energy difference favors the divalent state, while a negative value favors the trivalent state. researchgate.net

Table 1: Effective Valence of Ytterbium in Various Bismuth-Ytterbium Compounds

CompoundDetermined Valence StateEffective Valence (v)Method of Determination
Yb₅Bi₃Predominantly Divalent (Yb²⁺)2.11Yb-LIII X-ray Absorption Spectroscopy researchgate.net
YbBiWeakly Trivalent / Intermediate~2.45Ab initio Calculation scispace.comkent.ac.uk
YbBiPtWeakly Trivalent / Intermediate~2.45Ab initio Calculation scispace.comkent.ac.ukresearchgate.net
YbPdBiTrivalent (Yb³⁺)~3.0Ab initio Calculation ifmpan.poznan.pl

Yb-LIII X-ray Absorption Spectroscopy for Effective Valence Quantification

Yb-LIII X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for the direct and quantitative determination of the mean Yb valence in a material. aps.orguni-saarland.de The method relies on probing the electronic transition from the Yb 2p core level to unoccupied 5d states. The energy of this absorption edge is sensitive to the 4f shell occupancy. researchgate.net

The XAS spectrum at the Yb-LIII edge typically displays two distinct peaks corresponding to the different valence configurations. researchgate.netrsc.org A lower-energy peak is characteristic of the 4f¹⁴ (Yb²⁺) configuration, while a higher-energy peak, typically shifted by about 7-8 eV, corresponds to the 4f¹³ (Yb³⁺) configuration. researchgate.net

By deconvoluting the measured spectrum and calculating the relative integrated intensities of these two features, the average or "effective" valence of ytterbium can be precisely quantified. researchgate.netrsc.org For the compound Yb₅Bi₃, the Yb-LIII XAS spectrum shows two main contributions. researchgate.net Analysis of their intensities revealed an effective Yb valence of 2.11, which corresponds to 89% of Yb ions being in the 4f¹⁴ (Yb²⁺) configuration and 11% in the 4f¹³ (Yb³⁺) configuration. researchgate.net In some systems, the valence can also exhibit a dependence on temperature or pressure, which can be tracked with this technique. aps.orgaps.orgnih.gov

Analysis of Valence Band Contributions and Density of States at the Fermi Level

The electronic transport and thermodynamic properties of Yb-Bi materials are governed by the electronic states near the Fermi level (E_F). The analysis of the valence band and the density of states (DOS) at E_F provides critical insight into their behavior.

In materials with trivalent or intermediate-valent Yb, the 4f electrons play a direct role. Theoretical calculations for trivalent Yb pnictides show that a very narrow f-resonance band, arising from the 14th f-electron, is situated among the conduction states and is pinned at the Fermi level. scispace.com This partial occupation of the f-band leads to a high density of states at E_F, a characteristic feature of heavy-fermion systems. scispace.com The contribution from these 4f electrons to the total DOS at the Fermi level can exceed 50%. ifmpan.poznan.pl

For the compound Yb₅Bi₃, band structure calculations show that the top of the valence bands are primarily formed by Bi p-states, while the Yb 4f contributions are also significant. researchgate.net The total DOS is depicted with the Fermi level positioned at 0 eV, highlighting the states available for electronic processes. researchgate.net

In the case of YbBi₂, electronic band structure calculations and de Haas-van Alphen measurements reveal the presence of several cylindrical Fermi surface sheets. uow.edu.auaps.org Hall resistivity data indicate that electron and hole densities are nearly balanced, a state known as carrier compensation, which is a direct consequence of the band structure at the Fermi level. uow.edu.auaps.orgresearchgate.net

Table 2: Features of Electronic Structure in Ytterbium-Bismuth Compounds

CompoundKey Feature at Fermi Level (E_F)Dominant Orbital Contributions
Yb-Pnictides (Trivalent)Narrow, partially occupied f-resonance band pinned at E_F scispace.comYb 4f scispace.com
Yb₅Bi₃Moderate density of states researchgate.netBi p-states, Yb 4f states researchgate.net
YbBi₂Nearly balanced electron and hole carriers (compensation) uow.edu.auaps.orgYb 5d, Bi 6p uow.edu.auaps.org

Characterization of Chemical Bonding Nature (e.g., Ionic Interactions, Polarized Bonds, Electron Delocalization)

In many bismuth-based materials, chemical bonding is mediated by the 6p orbitals of bismuth. researchgate.netmdpi.com For Yb-Bi compounds, the interaction between Yb and Bi atoms determines the final structure and properties.

Ionic Interactions: In the compound Yb₅Bi₃, analysis of the electronic structure suggests that the chemical bonding is dominated by ionic interactions. researchgate.net This implies a significant charge transfer from the more electropositive ytterbium to the more electronegative bismuth. The tendency for Yb to adopt a trivalent state in pnictides can also be understood from an ionic perspective, where Yb donates three electrons to fill the p-orbitals of the pnictide atom. scispace.com This creates strong electrostatic (ionic) forces within the crystal.

Polarized Bonds and Electron Delocalization: Even in primarily ionic compounds, the bonds are not purely ionic but are polarized. In systems where Yb displays an intermediate valence, such as YbBi and YbBiPt, the situation is more complex. The delocalization of the 14th f-electron into a narrow conduction band is a hallmark of metallic bonding. scispace.com This delocalization indicates that the electrons are not confined to a single atom but are shared throughout the crystal lattice, giving rise to the material's conductivity and heavy-fermion characteristics. scispace.com The coexistence of localized f-electrons (in the 4f¹³ shell) and delocalized electrons highlights a bonding scenario that is a hybrid of ionic, metallic, and polarized covalent interactions.

Thermodynamic and Phase Equilibria Studies of Bismuth;ytterbium Systems

Binary Bismuth-Ytterbium System Investigations

Investigations into the binary Bismuth-Ytterbium (Bi-Yb) system have focused on establishing its phase diagram and characterizing the various compounds that form.

The phase diagram of the Yb-Bi system has been plotted based on comprehensive investigations utilizing several analytical techniques. osti.gov Methods such as differential thermal analysis (DTA), X-ray diffraction (XRD), and microstructural analysis were employed to identify phase transition temperatures and compositions. osti.gov DTA, in particular, is instrumental in detecting the endothermic and exothermic events associated with melting, solidification, and solid-state transformations. For instance, DTA was used to specifically investigate the Bi-rich portion of the phase diagram in the concentration range of 0 < x(Yb) < 0.19. researchgate.net These combined methods allow for the construction of a detailed phase diagram, outlining the equilibrium states of the alloy at various temperatures and compositions.

Within the Bi-Yb system, several stable intermediate phases, or intermetallic compounds, have been identified and characterized. osti.gov The formation of these compounds indicates strong chemical interactions between bismuth and ytterbium. The primary investigative tools for this characterization are X-ray diffraction, which reveals the crystal structure, and microstructural analysis. osti.gov

The confirmed intermediate phases in the Ytterbium-Bismuth system are detailed in the table below. osti.gov

PhaseChemical Formula
Yb₅Bi₂Ytterbium Bismuthide
Yb₅Bi₃Ytterbium Bismuthide
Yb₄Bi₃Ytterbium Bismuthide
Yb₅Bi₄Ytterbium Bismuthide
YbBi₂Ytterbium Bismuthide

This table summarizes the intermediate phases identified in the Yb-Bi binary system.

The extent to which one element dissolves in the other in the solid state, known as solid solubility, is another critical aspect of the phase diagram. The factors influencing solid solubility include atomic size, electronegativity, and crystal structure of the constituent elements. rlmm.org

Experimental Determination of Phase Diagrams (e.g., using Differential Thermal Analysis)

Ternary Bismuth-Ytterbium-X Systems (e.g., Bi-Te-Yb)

The addition of a third element, such as Tellurium (Te), to the Bi-Yb system introduces greater complexity and the potential for forming ternary compounds with unique properties.

To understand the phase relationships in a ternary system, researchers often construct isothermal sections of the phase diagram at a specific temperature. The phase equilibria in the Bi-Te-Yb ternary system have been established at 673 K (400 °C) using equilibrated alloys. jmmab.comceon.rs The characterization of these alloys was performed using Scanning Electron Microscopy (SEM), Electron Probe Micro-analysis (EPMA), and Powder X-ray Diffractometry (XRD). jmmab.comceon.rsresearchgate.net

The investigation at 673 K confirmed the existence of four three-phase equilibrium regions. jmmab.comceon.rsjmmab.com A similar study conducted at a lower temperature of 573 K (300 °C) also mapped out the phase relations. daneshyari.com

The established three-phase equilibria at 673 K are listed below. jmmab.comceon.rsjmmab.com

Equilibrium RegionPhases Present
1YbTe + Bi₂Te₃ + Te
2YbTe + Bi₂Te₃ + β
3YbTe + Bi + β
4YbTe + Yb₅Bi₃ + Yb₄Bi₃

This interactive table details the identified three-phase equilibria in the Bi-Te-Yb system at 673 K. The β phase refers to a solid solution with a large range of solubility based on the Bi-Te binary system. jmmab.com

These studies also determined the maximum solid solubility of ytterbium in the Bi₂Te₃ phase to be approximately 0.37 at% at 673 K. jmmab.comceon.rs At 573 K, the maximum solubility of Yb in Bi-Te alloys was found to be about 0.3 at%. daneshyari.comresearchgate.net

A key objective of studying ternary systems is to identify any new, stable ternary compounds. However, within the Bi-Te-Yb system, investigations at both 573 K and 673 K found no evidence of stable ternary compounds. jmmab.comdaneshyari.com While some earlier reports suggested the existence of phases like YbBi₄Te₇ and YbBi₂Te₄, these were not confirmed in more recent, detailed experimental studies. jmmab.com

Isothermal Section Studies for Phase Equilibria Mapping

Thermochemical Properties of Bismuth;Ytterbium Melts and Alloys

The thermochemical properties of Bi-Yb alloys, particularly in their molten state, provide fundamental data on the energetics of their formation. Calorimetry is a primary method used to measure these properties. researchgate.netjournal-vniispk.ru

Studies on Bi-Yb melts have been conducted over specific concentration ranges and temperatures, including 0 < x(Yb) < 0.43 at 1000–1270 K and 0.8 < x(Yb) < 1 at 1100–1140 K. researchgate.net A characteristic feature of these melts is the significant negative heat effects observed upon mixing, indicating strong attractive interactions between the bismuth and ytterbium atoms and a tendency toward compound formation. researchgate.net

Using models such as the regular associated solution (RAS) model, researchers have calculated key thermodynamic properties from the experimental data. researchgate.net These calculated values, including the activities of the components, Gibbs energies, and entropies of mixing, are in agreement with literature data and provide a more complete thermodynamic description of the Bi-Yb system. researchgate.net

Property StudiedMethod/ModelTemperature Range (K)Concentration Range (x(Yb))Key Finding
Heat Effects of MixingCalorimetry1000 - 12700 < x(Yb) < 0.43Significant negative heat effects
Heat Effects of MixingCalorimetry1100 - 11400.8 < x(Yb) < 1Significant negative heat effects
Component ActivitiesRegular Associated Solution (RAS) ModelN/ACalculatedAgrees with literature data
Gibbs Energy of MixingRegular Associated Solution (RAS) ModelN/ACalculatedAgrees with literature data
Entropy of MixingRegular Associated Solution (RAS) ModelN/ACalculatedAgrees with literature data

This interactive table summarizes the research findings on the thermochemical properties of Bismuth-Ytterbium melts and alloys. researchgate.net

Calorimetry Methods for Enthalpies of Mixing

The experimental determination of the enthalpies of mixing is fundamental to understanding the energetics of alloy formation. For the Bi-Yb system, high-temperature calorimetry has been the primary method employed to measure these thermodynamic quantities.

Researchers have studied the thermochemical properties of liquid Bi-Yb alloys using a calorimetry method across various compositions and temperatures. researchgate.net Specifically, measurements have been conducted in the concentration ranges of 0 < x(Yb) < 0.43 at temperatures between 1000 K and 1270 K, and for ytterbium-rich alloys, in the range of 0.8 < x(Yb) < 1 at 1100–1140 K. researchgate.net These calorimetric investigations revealed that the formation of Bi-Yb melts is characterized by significant negative heat effects, indicating a strong exothermic mixing process. researchgate.net This strong interaction is a hallmark of systems that tend to form ordered structures or intermetallic compounds.

The experimental setup for such measurements often involves isoperibolic calorimetry, a technique where the heat flow from a reaction vessel to a surrounding thermostat of constant temperature is measured. By introducing a pure component into a liquid bath of the other component (or an existing alloy), the heat generated or absorbed during dissolution and mixing can be precisely quantified.

Experimental Parameter Value/Range
Method Calorimetry
Composition Range 1 (x_Yb) 0 < x < 0.43
Temperature Range 1 (K) 1000 - 1270
Composition Range 2 (x_Yb) 0.8 < x < 1
Temperature Range 2 (K) 1100 - 1140
This interactive table summarizes the experimental conditions for the calorimetric study of Bi-Yb alloys. researchgate.net

Determination of Gibbs Energies and Entropies of Mixing

While calorimetry directly measures the enthalpy of mixing (ΔH_mix), other critical thermodynamic functions like the Gibbs free energy of mixing (ΔG_mix) and the entropy of mixing (ΔS_mix) are often derived using thermodynamic models that are fitted to the experimental data.

For the Bi-Yb system, the Gibbs energies and entropies of mixing were calculated using the Regular Associated Solution (RAS) model. researchgate.net This model is particularly suited for systems with strong chemical short-range order, where the formation of molecular-like "associates" in the liquid phase is assumed. The model allows for the calculation of the activities of the components, which are essential for determining the Gibbs energy of mixing. researchgate.net Once the enthalpy (from calorimetry) and the Gibbs energy (from the model) are known, the entropy of mixing can be calculated using the fundamental thermodynamic relationship:

ΔG_mix = ΔH_mix - TΔS_mix

The calculations showed that the activities of the components in Bi-Yb melts exhibit strong negative deviations from Raoult's law, consistent with the large exothermic enthalpies of mixing. researchgate.net

Partial Enthalpies of Components at Infinite Dilution

The partial enthalpy of a component at infinite dilution (ΔH̄_i^∞) represents the heat effect when one mole of that component is dissolved in a very large amount of the other component. It is a key parameter that quantifies the strength of the interaction between the solute and solvent atoms.

For the Bi-Yb system, the strong exothermic mixing effects suggest that the partial enthalpies at infinite dilution are significantly negative. researchgate.net While specific values for the Bi-Yb system are not explicitly detailed in the available literature, data from the analogous Antimony-Ytterbium (Sb-Yb) system, which also exhibits strong exothermic effects, provide context. In the Sb-Yb system, the partial enthalpies at infinite dilution were determined to be ΔH̄_Sb^∞ = –260 kJ/mol and ΔH̄_Yb^∞ = –205 kJ/mol. researchgate.net These values highlight the very strong attractive forces between the constituent atoms in such alloys.

Computational Thermodynamics and Phase Diagram Assessment

Computational methods have become indispensable for assessing thermodynamic properties and constructing phase diagrams, especially for complex systems like Bi-Yb. These methods allow for the integration of limited experimental data with theoretical calculations to create a complete and self-consistent thermodynamic description of a system.

CALPHAD (CALculation of PHAse Diagram) Technique

The CALPHAD method is a powerful computational approach used to assess thermodynamic data and calculate phase diagrams. matec-conferences.orgnih.gov It involves creating a thermodynamic database containing mathematical models that describe the Gibbs free energy of each phase in a system as a function of temperature, pressure, and composition. nih.gov The parameters in these models are optimized by fitting them to all available experimental data, including phase boundary information and thermochemical properties like enthalpies of mixing. matec-conferences.org

For the Bi-Yb system, the CALPHAD approach has been used to model the thermodynamic properties and calculate the phase diagram, ensuring consistency between the thermodynamic data and the observed phase equilibria. researchgate.netjournal-vniispk.ru

The choice of the thermodynamic model for each phase is critical in the CALPHAD approach. For liquid solutions that exhibit strong negative deviations from ideality, such as the Bi-Yb system, simple models like the Redlich-Kister polynomial are often insufficient. The Regular Associated Solution (RAS) model was specifically employed to describe the liquid phase of the Bi-Yb system. researchgate.netjournal-vniispk.ru

The RAS model assumes that the strong interactions between bismuth and ytterbium atoms lead to the formation of stable chemical associates in the melt (e.g., BiYb). The model then treats the liquid as a solution of these associates and the unassociated atoms (Bi, Yb). This approach accurately captures the chemical short-range ordering and the concentration dependence of the thermodynamic properties. researchgate.net The successful application of the RAS model allowed for the calculation of component activities, Gibbs energies, entropies of mixing, and the phase diagram, all of which were in good agreement with experimental data. researchgate.net

Integration of First-Principles Calculations in Thermodynamic Optimization

A significant advancement in the CALPHAD methodology is its integration with first-principles (ab-initio) calculations based on Density Functional Theory (DFT). osti.govresearchgate.net This integrated approach is particularly valuable for systems where experimental thermochemical data, especially for intermetallic compounds, are scarce or difficult to obtain.

Advanced Characterization Techniques in Bismuth;ytterbium Materials Research

Elemental and Chemical State Analysis

Detailed analysis of the elemental distribution and chemical bonding within bismuth-ytterbium compounds is fundamental to tailoring their properties. Techniques such as Electron Probe Microanalysis (EPMA) and Secondary Ion Mass Spectrometry (SIMS) provide critical insights at the micro and nanoscale.

Electron Probe Microanalysis (EPMA) for Compositional Mapping

Electron Probe Microanalysis (EPMA) is a nondestructive technique that provides quantitative elemental analysis of small, specific areas of a sample. ub.edu By bombarding a sample with a focused electron beam and measuring the characteristic X-rays emitted, EPMA can determine the elemental composition with high accuracy and a spatial resolution of a few microns. ub.eduwisc.edu This is particularly useful for analyzing the homogeneity of samples and creating detailed compositional maps. ub.edu

In the context of bismuth-ytterbium materials, EPMA is employed to:

Verify Stoichiometry: Confirm the precise ratio of bismuth, ytterbium, and other constituent elements in synthesized compounds like (PrGdYbBi)3(FeAl)5O12.

Map Elemental Distribution: Generate detailed X-ray maps to visualize the distribution of bismuth and ytterbium within a material, identifying any phase segregation or compositional gradients. ub.edu This is crucial for understanding the properties of multi-substituted materials.

Quantitative Analysis: Obtain accurate weight percentages of each element, which is vital for correlating composition with observed physical properties. For instance, in multi-substituted yttrium iron garnet films, EPMA has been used to determine the amount of substituted elements like ytterbium with an error of less than 3.5 wt%.

A key aspect of EPMA is the use of standard samples with known compositions to convert measured X-ray intensities into concentrations through a process called ZAF correction.

Table 1: EPMA Operating Conditions for Phytolith Analysis

Parameter Value
Instrument JEOL JXA-8230
Accelerating Voltage 15 kV
Beam Current 20 nA
Beam Diameter 2 or 5 µm

This table is based on data from a study on the elemental composition of phytoliths and illustrates typical EPMA parameters. plos.org

Secondary Ion Mass Spectrometry (SIMS) for Surface and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting elements in the parts per million to parts per billion range. wikipedia.org It operates by sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions with a mass spectrometer. wikipedia.org This provides elemental, isotopic, and molecular information from the top 1 to 2 nanometers of the surface. wikipedia.org

Key applications of SIMS in bismuth-ytterbium research include:

Surface Analysis: Identifying surface contaminants and the elemental composition of the outermost atomic layers. chalmers.se

Depth Profiling: By continuously sputtering the surface, SIMS can generate depth profiles that show the distribution of elements as a function of depth. nih.govnist.gov This is invaluable for analyzing thin films and layered structures.

3D Compositional Mapping: Combining lateral imaging with depth profiling allows for the creation of three-dimensional compositional maps of the material. nist.govceitec.eu

Time-of-Flight SIMS (TOF-SIMS) is a powerful variant of the technique that uses a pulsed primary ion beam, often a bismuth liquid metal ion source (LMIG), to achieve high mass resolution and the ability to analyze insulating samples. ceitec.eusurfacesciencewestern.comnih.gov The use of cluster ion sources, such as Bi3+ or Bi5²+, has been shown to improve the secondary ion yield and imaging capabilities for biological and organic materials. nih.gov

Table 2: Comparison of Primary Ion Sources in TOF-SIMS for Biomolecule Analysis

Primary Ions Cluster Size Energy (keV) Imaging Resolution
Aun+ 3-400 10 < 100 nm
Bin+ 3, 5, 7... 25-35 < 100 nm
Arn+ 1,000-6,000 5-40 1-10 μm
(H2O)n+ 1,000-28,000 10-70 1-10 μm
(CO2)n+ 3,500-7,000 10-70 8-16 μm
C60+ 60 10-40 250 nm

This table is based on data from a review on advancements in TOF-SIMS imaging. nih.gov

Electrical and Magnetic Characterization Techniques

Understanding the electrical and magnetic behavior of bismuth-ytterbium materials is essential for their application in electronic and spintronic devices. Techniques such as A.C. impedance spectroscopy, magnetization measurements, and electrical transport studies provide a comprehensive picture of these properties.

A.C. Impedance Spectroscopy for Ionic Conductivity and Electrical Behavior (e.g., in Bismuth-Ytterbium Oxides)

A.C. impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials, particularly ionic conductors like ytterbium-doped bismuth oxides. By applying a small sinusoidal voltage and measuring the resulting current over a range of frequencies, the impedance of the material can be determined. This allows for the separation of different electrical processes, such as grain and grain boundary contributions to the total conductivity. researchgate.net

In Yb-doped Bi₂O₃ systems, A.C. impedance spectroscopy has revealed:

Temperature-Dependent Conductivity: The conductivity of Yb-doped δ-Bi₂O₃ increases with temperature, which is attributed to the increased mobility of oxygen ions at higher temperatures. tandfonline.comtandfonline.com

Oxygen Vacancy Mechanism: The high ionic conductivity is due to the presence of oxygen vacancies in the crystal structure, which are filled by neighboring oxygen ions at an increasing rate with temperature. tandfonline.com

Studies on Y₀.₅Bi₁.₅O₃/LSM composite electrodes using A.C. impedance spectroscopy have also demonstrated the significant role of the bismuth oxide phase in the electrochemical activity for oxygen reduction in solid oxide fuel cells (SOFCs). jkcs.or.kr

Table 3: Ionic Conductivity of Yb-doped Bi₂O₃ at 750°C

Sample Composition Conductivity (ohm⁻¹ cm⁻¹)
(Bi₂O₃)₀.₈₈(Yb₂O₃)₀.₁₂ -0.678
Other δ-phase samples -0.737 to -0.837

This table is based on data from a study on the ionic conductivity of binary δ-(Bi₂O₃)₁₋ₓ(Yb₂O₃)ₓ systems. tandfonline.com

Magnetization Measurements (e.g., SQUID Magnetometry for Ytterbium Valence States)

Magnetization measurements are crucial for understanding the magnetic properties of bismuth-ytterbium compounds and determining the valence state of the ytterbium ions. The valence state of ytterbium can be divalent (4f¹⁴, non-magnetic), trivalent (4f¹³, magnetic), or intermediate, which significantly impacts the material's magnetic behavior. acs.orgnih.gov

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field. msu.eduarxiv.org This allows for the determination of:

Magnetic Susceptibility: Provides information about the type of magnetic ordering (paramagnetic, ferromagnetic, antiferromagnetic) and the effective magnetic moment of the ions. acs.org

Valence State: Purely divalent ytterbium compounds (Yb²⁺) are typically diamagnetic or Pauli paramagnetic, while trivalent ytterbium compounds (Yb³⁺) exhibit paramagnetism. acs.orgnih.gov Intermediate valence can also be identified through the temperature dependence of the magnetic susceptibility. nih.gov

Magnetic Transitions: SQUID measurements can identify the temperatures at which magnetic ordering occurs, such as the Néel temperature (Tₙ) for antiferromagnetic materials. acs.org

In the study of Bi₁₋ₓYbₓFeO₃, SQUID magnetometry was used to collect magnetization data as a function of temperature and applied magnetic field, revealing the magnetic behavior of these multiferroic materials. csic.es

Table 4: Magnetic Properties of Selected Ytterbium Compounds

Compound Magnetic Behavior Notes
YbAl₃C₃ Antiferromagnetic (Tₙ = 8 ± 1 K) -
Yb₂O₃ Paramagnetic (Tₙ = 2.3 K) Common impurity in Yb intermetallics

This table is based on data from a review on the physical properties of intermetallic ytterbium phases. acs.orgnih.gov

Electrical Transport Property Measurements (e.g., Resistivity Studies)

Electrical transport property measurements, such as electrical resistivity, provide fundamental insights into the electronic structure and charge carrier dynamics in bismuth-ytterbium compounds. These measurements are typically performed using a four-probe technique to minimize contact resistance. aps.org

For the heavy fermion semimetal YbBiPt, electrical transport studies have shown:

Semimetallic Nature: The material exhibits characteristics of a semimetal, including a low carrier concentration (~6x10²⁰ holes/cm³) and a strongly field-dependent Hall effect. aps.orgaps.org

Temperature-Dependent Resistivity: The resistivity is relatively large at room temperature (~400 µΩ·cm) and decreases monotonically with decreasing temperature. aps.org There is little indication of a magnetic scattering contribution to the resistivity. aps.org

Anisotropic Behavior: Below its magnetic ordering temperature of 0.4 K, YbBiPt becomes anisotropic, suggesting the formation of a spin-density-wave that partially gaps the Fermi surface. aps.org

These transport properties are closely linked to the massively renormalized electronic state that emerges in YbBiPt at low temperatures. aps.orgaps.org

Table 5: Electrical Transport Properties of YbBiPt

Property Value/Observation
Carrier Concentration < 6x10²⁰ holes/cm³
Room Temperature Resistivity ~400 µΩ·cm
Magnetic Ordering Temperature (Tₙ) 0.4 K

This table is based on data from studies on the electronic transport properties of YbBiPt. aps.orgaps.org

Spectroscopic Probes for Optical and Luminescent Properties

Spectroscopic techniques are indispensable for probing the electronic transitions and luminescent behavior of Bi-Yb materials. These methods allow for a detailed investigation of how the incorporation of ytterbium and bismuth ions into different host lattices affects their optical properties.

Photoluminescence (PL) spectroscopy is a powerful tool to study the emission properties of materials. In Bi-Yb systems, PL studies reveal characteristic near-infrared (NIR) emission from Yb³⁺ ions, often sensitized by the presence of bismuth.

For instance, in Yb-doped Cs₂AgBiBr₆ thin films, strong NIR luminescence centered at approximately 1.24 eV is observed, corresponding to the Yb³⁺ ²F₅/₂ → ²F₇/₂ electronic transition when excited by photons with energy greater than the material's bandgap of 2.2 eV. rsc.org Remarkably, these films have demonstrated a high photoluminescence quantum yield (PLQY), reaching up to 82.5% for films doped with 8% Yb. rsc.orgrsc.org This high PLQY is a strong indicator of efficient energy transfer from the Cs₂AgBiBr₆ host to the Yb³⁺ ions, making it a promising lead-free material for down-conversion applications. rsc.orgrsc.org The PLQY is a critical parameter, as a value of at least 70% is considered necessary to enhance the efficiency of silicon solar cells. researchgate.net

Similarly, Yb³⁺/Bi³⁺ co-doped zeolites exhibit strong NIR emission bands in the 930–1480 nm range, which are attributed to electronic transitions of both bismuth-related active centers (BiRAC) and Yb³⁺ ions. researchgate.net The presence of BiRACs acts as a sensitizer (B1316253) for the Yb³⁺ ions, leading to efficient NIR emission. researchgate.net In another example, Bi₃TeBO₉:Yb³⁺ microcrystalline powders show efficient NIR emission from Yb³⁺ ions sensitized by Bi³⁺ ions. acs.org The strongest emission is observed at 975 nm for a doping concentration of 4.0 at% of Yb³⁺. acs.org

The table below summarizes key PLQY findings in different Bi-Yb materials.

Material SystemYb³⁺ ConcentrationExcitation Wavelength (nm)Emission Peak (eV)PLQY (%)Reference
Cs₂AgBiBr₆8%> Bandgap (2.2 eV)~1.2482.5 rsc.orgrsc.org
Cs₂AgBiBr₆8%360-82.5 rsc.org
Cs₂AgBiBr₆-440-71.6 rsc.org
Gd₂Mo₀.₅W₀.₅O₆:Bi,Yb-363-3.81 acs.org
Gd₂MoO₆:Bi,Yb-363-3.23 acs.org
Cs₃Bi₂Cl₉:Ce, Yb30 mol% Ce--22.12 nih.gov

Absorption and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of materials like ytterbium-doped bismuth silicate (B1173343) (Yb:Bi₄Si₃O₁₂ or Yb:BSO) crystals. These analyses help determine key parameters for potential laser applications.

In a study on Er³⁺ and Yb³⁺ co-doped bismuth silicate (Er/Yb:BSO) single crystals, absorption and fluorescence spectra were recorded between 200 and 1700 nm. mdpi.com A strong absorption peak was identified at 976 nm, which corresponds to the transitions of both Er³⁺ (⁴I₁₅/₂ → ⁴I₁₁/₂) and Yb³⁺ (²F₇/₂ → ²F₅/₂). mdpi.com The absorption cross-section at this wavelength was calculated to be 6.96 × 10⁻²⁰ cm², with a full width at half maximum (FWHM) of 8 nm. mdpi.com Comparatively, for an Er:BSO crystal without Yb³⁺ co-doping, the absorption cross-section was significantly lower at 6.64 × 10⁻²¹ cm² with a narrower FWHM of 3 nm. mdpi.com This highlights the role of Yb³⁺ in enhancing the absorption properties.

The fluorescence spectrum of the Er/Yb:BSO crystal showed a maximum emission cross-section of 0.9771 × 10⁻²⁰ cm² at 1543 nm, with an FWHM of 16 nm. mdpi.com The fluorescence lifetime of the upper ⁴I₁₃/₂ level of Er³⁺ was measured to be 8.464 ms (B15284909) at room temperature under 976 nm excitation. mdpi.com

For a Yb:BSO single crystal with a Yb³⁺ concentration of 5.7 at.%, the peak absorption cross-section was 0.98 × 10⁻²⁰ cm² at 976 nm, and the peak emission cross-section was 0.57 × 10⁻²⁰ cm² at 1035 nm. optica.org The fluorescence lifetime of the excited multiplet was determined to be 1.26 ms. optica.org

The table below presents a comparison of the spectroscopic properties of different Yb-doped bismuth silicate crystals.

MaterialYb³⁺ Concentration (at.%)Absorption Peak (nm)Absorption Cross-section (cm²)Emission Peak (nm)Emission Cross-section (cm²)Fluorescence Lifetime (ms)Reference
Er/Yb:BSO-9766.96 × 10⁻²⁰15430.9771 × 10⁻²⁰8.464 (Er³⁺) mdpi.com
Yb:BSO5.79760.98 × 10⁻²⁰10350.57 × 10⁻²⁰1.26 optica.org
Er:BSO09766.64 × 10⁻²¹--- mdpi.com

Photoluminescence excitation (PLE) spectroscopy is a valuable technique for identifying the wavelengths of light that are most effective at producing emission from a material. This provides insight into the absorption and energy transfer mechanisms.

In Yb³⁺ and Bi³⁺ co-doped zeolites, PLE spectra were measured by detecting the Yb³⁺ emission at 980 nm. researchgate.net While Yb³⁺ itself does not have an excitation band in the 420–850 nm range, the co-doped samples show a broad excitation band in this region, which is attributed to the bismuth-related active centers (BiRAC). researchgate.net This demonstrates an efficient energy transfer from BiRAC to Yb³⁺. researchgate.net

Similarly, in (Er + Bi):Y₂O₃ samples, PLE measurements were performed by monitoring the Er³⁺ emission at 566 nm and 1540 nm. aip.org A broad excitation band between 310 nm and 400 nm was observed, which is not resonant with any Er³⁺ energy levels but corresponds to the Bi³⁺ excitation. aip.org This confirms that the Er³⁺ emission is a result of energy transfer from Bi³⁺. aip.org

In Gd₂MoO₆:Bi,Yb, the PLE spectra, monitored for Yb³⁺ emission, could be deconvoluted into two bands peaking at 303 nm and 380 nm. acs.org These are attributed to the 6s → 6p transition of Bi³⁺ ions and a charge transfer transition between Bi 6s/O 2p hybrid orbitals and Mo 4d orbitals, respectively. acs.org

The table below details the PLE findings for various Bi-Yb materials.

Material SystemMonitored Emission Wavelength (nm)Excitation Band (nm)Attributed toReference
Z-10Yb-60Bi (Zeolite)980 (Yb³⁺)420–850BiRAC researchgate.net
(Er + Bi):Y₂O₃566, 1540 (Er³⁺)310–400Bi³⁺ aip.org
Gd₂MoO₆:Bi,Yb-303, 380Bi³⁺ 6s→6p, CT (Bi 6s/O 2p → Mo 4d) acs.org

Absorption and Fluorescence Spectroscopy (e.g., for Ytterbium-Doped Bismuth Silicate Crystals)

Advanced Neutron Scattering and Modeling

Neutron scattering techniques, coupled with advanced modeling, provide unparalleled insight into the atomic-scale structure, including defects and disorder, which are often not discernible through conventional diffraction methods.

Reverse Monte Carlo (RMC) modeling of total neutron scattering data is a powerful method for characterizing both the average and local crystal structures. researchgate.netresearchgate.net This technique is particularly useful for studying defect structures in complex materials like substituted bismuth oxides.

In the pseudo-binary system Bi₃Nb₁₋ₓYbₓO₇₋ₓ, RMC modeling of total neutron scattering data was employed to investigate the short-range vacancy ordering. rsc.org The high neutron contrast of Yb allowed for the discrimination of individual cation coordination environments. rsc.org The analysis confirmed a high vacancy concentration and, for the x = 0.6 composition, indicated a preference for <100> vacancy pair alignment. rsc.org

Similarly, for tungsten-doped bismuth yttrium oxide (Bi₃Y₁₋ₓWₓO₆₊₃ₓ/₂), RMC modeling of total neutron scattering data was used to investigate the short-range structure. researchgate.net The analysis revealed no significant changes in the local structure before and after annealing for the x = 0.10 composition. researchgate.net It also showed a preference for <100> oxide ion vacancy pair alignment and a preferred association of vacancies with W⁶⁺ cations, which adopt a four-coordinate geometry. researchgate.net

In a detailed study of the di-substituted δ-Bi₂O₃ type phase, δ-Bi₅PbY₂O₁₁.₅, a combination of Rietveld analysis and RMC modeling of total neutron scattering data characterized both the average and local structures. researchgate.netresearchgate.net This approach allowed for the study of both oxide-ion vacancy ordering and specific cation-cation interactions. researchgate.net The results showed a non-random distribution of vacancy pair alignments with a preference for <100> ordering and that oxide-ion vacancies prefer to associate with Pb²⁺ cations. researchgate.net

These studies demonstrate the capability of RMC modeling of total neutron scattering data to provide a more realistic picture of the local coordination environments and defect structures than can be obtained from average crystallographic analysis alone. researchgate.netresearchgate.netrsc.org

Advanced Research Applications and Functional Properties of Bismuth;ytterbium Materials

Quantum Materials Science

The distinct electronic characteristics of bismuth and its compounds are central to the exploration of new quantum phenomena. The introduction of elements like ytterbium is a key strategy for tuning these properties for specific applications in spintronics and quantum information processing.

Bismuth-based materials are foundational to the field of topological physics. pnas.orgpnas.org Due to its exceptionally large spin-orbit coupling, elemental bismuth and its alloys were among the first materials predicted and experimentally verified to host topological phases. pnas.orgpnas.org A topological insulator is a material that behaves as an electrical insulator in its interior but has conducting states on its surface. These surface states are topologically protected, meaning they are robust against certain types of impurities and defects.

Pure bismuth itself, long considered topologically trivial, is now understood to be a higher-order topological insulator, featuring one-dimensional topological hinge states. pnas.orgresearchgate.net Furthermore, research has uncovered that it also behaves as a first-order topological crystalline insulator, protected by twofold rotational symmetry, which gives rise to Dirac cone surface states. pnas.orgresearchgate.net Compounds such as bismuth telluride (Bi₂Te₃) and bismuth selenide (B1212193) (Bi₂Se₃) are considered prototypical topological insulators with a single surface Dirac cone. pnas.org

Theoretical studies propose that the topological properties of conventional materials can be engineered. For instance, a topological phase transition can be induced in common III-V semiconductors like Gallium Arsenide (GaAs) through bismuth substitution. aps.org Similarly, first-principles calculations suggest that rare-earth monopnictides, such as those in the LaX (X=P, As, Sb, Bi) family, can exhibit topological insulator or semimetal characteristics. researchgate.net This has spurred interest in exploring homologues where the rare-earth element is substituted with others, including ytterbium, to investigate and manipulate these exotic electronic states. researchgate.net

Spintronics, or spin electronics, aims to utilize the intrinsic spin of the electron in addition to its charge for information processing. Bismuth-containing materials are highly promising for spintronic applications due to their strong spin-orbit coupling, which allows for the electrical manipulation of electron spins.

A significant area of research involves the doping of bismuth into magnetic insulators. For example, nanometer-thick films of bismuth-doped yttrium iron garnet (Bi-YIG) exhibit enhanced magneto-optical properties, such as high Faraday rotation, and perpendicular magnetic anisotropy while maintaining low magnetic losses. spintec.fr These characteristics are highly desirable for magnon spintronics, which uses spin waves (magnons) for data transmission with minimal power dissipation. spintec.fr

Furthermore, multiferroic materials, which exhibit both magnetic and ferroelectric ordering, are of great interest. Bismuth ferrite (B1171679) (BiFeO₃) is one of the most studied multiferroic materials. researchgate.net Its ability to couple electric and magnetic fields makes it a candidate for next-generation, energy-efficient non-volatile memory devices (like FeRAM), high-sensitivity magnetic and electric field sensors, and other spintronic components. researchgate.netsamaterials.comsamaterials.com The development of bismuth ferrite nanoparticles further leverages these properties at the nanoscale for advanced device integration. samaterials.com

The unique properties of bismuth and ytterbium are relevant to the development of quantum computing, albeit through different mechanisms.

Bismuth's primary contribution lies in the field of topological quantum computing. The topologically protected surface states of bismuth-based topological insulators could theoretically be used to host robust quantum bits, or qubits, that are inherently protected from decoherence—a major obstacle in quantum computing. aps.org Realizing topological insulators in commonly used semiconductors through bismuth substitution could enable their integration into scalable electronic devices. aps.org

Independently, the ytterbium-171 (B1261637) (¹⁷¹Yb) isotope has emerged as a leading candidate for creating high-fidelity qubits. iastate.eduoptica-opn.org Quantum computers developed by companies like IonQ and Honeywell have utilized ¹⁷¹Yb⁺ ions. iastate.edu This isotope is favored for its nuclear spin of one-half, which allows a qubit to be encoded with long coherence times, and its rich energy-level structure provides flexibility in manipulating and measuring quantum states. iastate.eduoptica-opn.org Recent research has focused on developing new architectures for encoding two qubits in neutral ytterbium-171 atoms, further advancing its potential as a scalable quantum computing platform. quantumzeitgeist.comillinois.edu

Implications for Spintronics Device Research

Photonic and Optoelectronic Applications

The doping of bismuth-based host materials with ytterbium ions has led to the development of advanced phosphors with tailored light-emitting properties, particularly in the near-infrared spectrum. These materials exploit energy transfer mechanisms between bismuth-related centers and Yb³⁺ ions to achieve efficient luminescence through processes like downshifting and upconversion.

Ytterbium-doped bismuth materials are highly effective at emitting light in the near-infrared (NIR) region, which is critical for applications in telecommunications, medical imaging, and solar energy. The Yb³⁺ ion has a characteristic electronic transition (²F₅/₂ → ²F₇/₂) that produces NIR luminescence around 980-1000 nm.

Research has demonstrated efficient NIR emission in a variety of Yb-doped bismuth host materials:

Halide Perovskites: Lead-free cesium bismuth halide perovskites have been shown to be excellent hosts for Yb³⁺. Doping Yb into Cs₃Bi₂Br₉ results in NIR emission at 1.25 eV with a quantum yield of 14.5%. rsc.org Even more impressively, Yb-doped Cs₂AgBiBr₆ thin films can achieve a photoluminescence quantum yield (PLQY) as high as 82.5% for the Yb³⁺ emission near 1.24 eV, indicating highly efficient energy transfer from the perovskite host to the ytterbium ions. researchgate.net

Zeolites: Yb-Bi co-doped zeolites, prepared via ion exchange, exhibit strong NIR emission in the 930–1480 nm range. kobe-u.ac.jp The presence of bismuth-related active centers extends the excitation wavelength range for Yb³⁺ and serves to isolate the emitting centers, enhancing luminescence. kobe-u.ac.jp

Fluoride (B91410) Crystals: In Yb/Bi co-doped lead fluoride (PbF₂) single crystals, the codoping of Yb³⁺ was found to significantly increase the NIR emission intensity, where Yb³⁺ can act as a sensitizer (B1316253) that transfers energy to bismuth-related active centers. nih.gov

Molybdates: In Er³⁺, Yb³⁺ co-doped sodium bismuth molybdate (B1676688) [NaBi(MoO₄)₂] nanomaterials, strong energy transfer from the host to the Yb³⁺ ions results in a major emission band at 1000 nm. rsc.org

Table 1: Near-Infrared (NIR) Emission Properties of Selected Ytterbium-Doped Bismuth Systems

Host MaterialYb³⁺ Dopant ConcentrationEmission Peak (eV / nm)Quantum Yield (%)Source
Cesium Bismuth Bromide (Cs₃Bi₂Br₉)Up to 50% substitution of Bi1.25 eV14.5% rsc.org
Cesium Silver Bismuth Bromide (Cs₂AgBiBr₆)8%~1.24 eVUp to 82.5% researchgate.net
Zeolites (Bi-Yb co-doped)Not specified930-1480 nm rangeNot specified kobe-u.ac.jp
Sodium Bismuth Molybdate (NaBi(MoO₄)₂)10% (co-doped with Er³⁺)~1.24 eV / 1000 nmNot specified rsc.org

In systems codoped with ytterbium and other lanthanide ions (such as erbium, Er³⁺, or holmium, Ho³⁺) within a bismuth-based host, complex luminescence phenomena can be observed.

Downshifting (or Down-conversion) occurs when a high-energy photon (e.g., UV or visible) is absorbed, and two or more lower-energy photons are emitted. In some Yb³⁺-doped systems, the bismuth host absorbs high-energy light and transfers the energy to Yb³⁺, which then emits in the NIR.

Upconversion is the opposite process, where two or more low-energy photons (typically NIR) are absorbed to generate the emission of a single higher-energy photon (e.g., visible light). In these systems, Yb³⁺ often acts as the primary absorber (sensitizer) of NIR radiation (e.g., from a 980 nm laser) due to its large absorption cross-section. It then transfers this energy to a nearby activator ion (like Er³⁺ or Ho³⁺), which is excited to a higher energy state and subsequently emits visible light. rsc.org

Research on codoped bismuth-based materials has yielded multi-color emissions controllable by the excitation wavelength:

In Er³⁺ and Yb³⁺ codoped strontium bismuth fluoride (Sr₂BiF₇) nanomaterials, both downshifting and upconversion are observed. acs.orgnih.gov Under 980 nm light, the material exhibits orange-red upconversion emission from Er³⁺, while UV excitation produces different visible emissions. acs.orgnih.gov

Ho³⁺/Yb³⁺ doped cesium sodium bismuth chloride (Cs₂NaBiCl₆) phosphors also show both upconversion and downshifting luminescence. colab.ws Under 980 nm excitation, bright green upconversion light is visible to the naked eye, while excitation at other wavelengths (365 nm or 452 nm) produces different downshifting emissions. colab.ws

Similarly, Er³⁺/Yb³⁺ codoped NaBi(MoO₄)₂ shows excellent upconversion properties, with visible emission peaks at 530 nm (green), 552 nm (green), and 656 nm (red) under 980 nm laser excitation, alongside NIR downshifting emission. rsc.org

Table 2: Luminescence Phenomena in Bismuth-Ytterbium Codoped Systems

Host MaterialCodopantsExcitation (nm)PhenomenonObserved EmissionSource
Strontium Bismuth Fluoride (Sr₂BiF₇)Er³⁺, Yb³⁺980UpconversionOrange-red acs.orgnih.gov
Strontium Bismuth Fluoride (Sr₂BiF₇)Er³⁺, Yb³⁺365 / 395DownshiftingBlue / Magenta acs.orgnih.gov
Cesium Sodium Bismuth Chloride (Cs₂NaBiCl₆)Ho³⁺, Yb³⁺980UpconversionGreen colab.ws
Cesium Sodium Bismuth Chloride (Cs₂NaBiCl₆)Ho³⁺365 / 452DownshiftingOrange / Deep Red colab.ws
Sodium Bismuth Molybdate (NaBi(MoO₄)₂)Er³⁺, Yb³⁺980UpconversionGreen (530, 552 nm), Red (656 nm) rsc.org
Sodium Bismuth Molybdate (NaBi(MoO₄)₂)Er³⁺, Yb³⁺488DownshiftingVisible (Er³⁺) and NIR (Yb³⁺, Er³⁺) rsc.org

Quantum Cutting Materials for Solar Spectrum Shaping and Efficiency Enhancement

The integration of bismuth and ytterbium in various host materials is a key area of research for enhancing solar cell efficiency through spectral modification, specifically via quantum cutting (QC). Quantum cutting is a process where one high-energy photon is converted into two or more lower-energy photons, potentially doubling the number of photons available for energy conversion and raising the theoretical maximum efficiency of solar cells. capes.gov.br Ytterbium (Yb³⁺) is a particularly suitable emitter for this application due to its simple energy level structure, with a single excited state that results in near-infrared (NIR) emission at approximately 1000 nm. rsc.orgresearchgate.net This wavelength aligns well with the maximum spectral response of crystalline silicon (c-Si), the most common material used in solar cells. rsc.orgresearchgate.net

Research has explored various bismuth-ytterbium co-doped materials for their quantum cutting capabilities:

Cesium Bismuth Halide Perovskites: Lead-free cesium bismuth bromide (Cs₃Bi₂Br₉) doped with ytterbium has emerged as a promising non-toxic alternative to lead-containing perovskites. rsc.orgresearchgate.net When Yb substitutes for up to 50% of the Bi, the material exhibits strong near-infrared Yb³⁺ emission at 1.25 eV with a quantum yield of 14.5%. rsc.org The mechanism is suggested to be quantum cutting, making Yb³⁺:Cs₃Bi₂Br₉ a potential material for solar spectrum shaping. rsc.org Similarly, Yb³⁺-doped lead-halide perovskites (Yb³⁺:CsPb(Cl₁-xBrx)₃) have demonstrated photoluminescence quantum yields approaching 200% at room temperature, indicating a highly efficient quantum cutting process. nanoge.org

Oxide Phosphors: In Y₂O₃:Bi³⁺,Yb³⁺ co-doped phosphors, an impressive maximum quantum efficiency of 173.8% has been reported, demonstrating that cooperative down-conversion from Bi³⁺ to Yb³⁺ is a viable mechanism. researchgate.net In another study, Bi³⁺ and Yb³⁺ co-doping in zinc germanate (Zn₂GeO₄) significantly extended the material's absorption band into the visible blue region. rsc.org This allows for energy transfer from both the Zn₂GeO₄ host and the Bi³⁺ sensitizer to Yb³⁺ ions, resulting in strong NIR emission and enabling more efficient harvesting of the solar spectrum. rsc.org

Borate and Gadolinium Oxide Hosts: Efficient near-infrared quantum cutting has also been demonstrated in Gd₂O₃:Bi³⁺,Yb³⁺ phosphors, which convert broadband ultraviolet (UV) light (320–390 nm) into NIR photons. capes.gov.br The application of such phosphors could significantly improve the efficiency of silicon-based solar cells by converting the UV portion of the solar spectrum into usable NIR light. capes.gov.br

Table 1: Performance of Bismuth-Ytterbium Quantum Cutting Materials

Host MaterialDopantsKey FindingQuantum Yield / EfficiencySource
Cesium Bismuth Bromide (Cs₃Bi₂Br₉)Yb³⁺Potential for solar spectrum shaping via quantum cutting.14.5% rsc.org
Yttrium Oxide (Y₂O₃)Bi³⁺, Yb³⁺Realization of cooperative down-conversion.Up to 173.8% researchgate.net
Zinc Germanate (Zn₂GeO₄)Bi³⁺, Yb³⁺Extended absorption band and strong NIR emission.- rsc.org
Gadolinium Oxide (Gd₂O₃)Bi³⁺, Yb³⁺Efficient conversion of UV photons to NIR photons.- capes.gov.br
Cesium Lead Halide (CsPb(Cl₁-xBrx)₃)Yb³⁺Highly efficient quantum cutting at ambient temperature.Approaching 200% nanoge.org

Saturable Absorbers in Fiber Lasers (e.g., Bismuth Telluride Thin Films in Ytterbium-Doped Fiber Lasers)

Bismuth-containing compounds, particularly bismuth telluride (Bi₂Te₃), have been successfully utilized as saturable absorbers (SAs) to generate short laser pulses in ytterbium-doped fiber lasers (YDFLs). researchgate.netukm.my Saturable absorbers are materials whose absorption of light decreases with increasing light intensity, a nonlinear optical property that enables the generation of Q-switched or mode-locked laser pulses. Bi₂Te₃, a topological insulator, exhibits broadband saturable absorption and a large modulation depth, making it suitable for photonic applications in the 1-micron region where YDFLs operate. ukm.mymdpi.com

In a typical application, a thin film of Bi₂Te₃ is fabricated and inserted into the cavity of an all-fiber YDFL. researchgate.netukm.my Research has demonstrated the following:

Q-Switched YDFLs: Using a Bi₂Te₃ thin-film SA prepared by an optical deposition technique, self-starting Q-switched pulses were generated in a YDFL once the pump power reached 88.6 mW. researchgate.netukm.my As the pump power was increased from 88.6 mW to 111.3 mW, the pulse repetition rate increased steadily from 17 kHz to 29.63 kHz. researchgate.netukm.my The Bi₂Te₃ SA in this setup showed a modulation depth of 63% and a saturable intensity of approximately 4.5 MW/cm². ukm.my

Mode-Locked YDFLs: High-energy, mode-locked pulses have also been achieved using Bi₂Te₃ nanosheet SAs. In one such laser, stable pulses with a repetition frequency of 9.5 MHz and a short pulse width of 0.6 picoseconds were produced. mdpi.com This laser delivered a high pulse energy of 2.13 nJ and had an output power of 20.3 mW. The fabricated Bi₂Te₃ SA exhibited a modulation depth of 41.4%, and the resulting pulse train had a strong signal-to-noise ratio of 44 dB, indicating high stability. mdpi.com Other topological insulators like bismuth selenide (Bi₂Se₃) have also been investigated for similar applications in YDFLs. dntb.gov.ua

Table 2: Performance of Bi₂Te₃ Saturable Absorbers in Ytterbium-Doped Fiber Lasers

Laser OperationRepetition RatePulse Width / DurationPulse EnergyModulation DepthPump Power ThresholdSource
Q-Switching17 - 29.63 kHz--63%88.6 mW researchgate.netukm.my
Mode-Locking9.5 MHz0.6 ps2.13 nJ41.4%- mdpi.com

Optical Fiber Amplifiers (e.g., Bismuth-Doped Optical Fibers for U-Band)

The development of optical amplifiers for the U-band (1625–1675 nm) is crucial for expanding the capacity of fiber optic communication systems. drpress.orgdrpress.org Bismuth-doped fibers are promising for this application, as they can provide amplification in spectral regions beyond those covered by conventional erbium-doped fiber amplifiers (EDFAs). optica.org While much research focuses on bismuth-only or bismuth-erbium co-doping, the inclusion of ytterbium has been explored to influence spectral properties.

Doping ytterbium oxide (Yb₂O₃) into erbium-bismuth co-doped silicate (B1173343) fibers has been shown to influence the broadband spectral characteristics of the fiber. spiedigitallibrary.org This suggests a role for ytterbium in tailoring the gain profile of multi-component doped fibers. Ytterbium-Doped Fiber Amplifiers (YDFAs) themselves are known for enabling broadband amplification and are suitable for various optical communication applications. uclan.ac.uk

Research into bismuth-doped fiber amplifiers (BDFAs) has demonstrated significant progress in achieving gain in the U-band:

Bismuth-doped germanosilicate fibers have been developed that exhibit a net gain bandwidth of 150 nm within the 1600–1800 nm spectral region. optica.org

Laser generation using these fibers has been achieved in the 1625–1775 nm range, fully covering the U-band. optica.org

Simulations of a BDFA for the U-band (1650-1700 nm) have shown a theoretical optimal gain of 54.2697 dB with a 1550 nm pump source. drpress.org

The combination of bismuth's broad gain spectrum in the longer wavelengths with ytterbium's properties presents an opportunity for developing novel fiber amplifiers that could cover the full range of telecommunication bands. optica.orgspiedigitallibrary.org

Lasing Crystal Applications (e.g., Er³⁺ and Yb³⁺ Co-Doped Bismuth Silicate Single Crystals)

The co-doping of bismuth-based host crystals with erbium (Er³⁺) and ytterbium (Yb³⁺) ions has been shown to create promising materials for solid-state lasers. Bismuth silicate (Bi₄Si₃O₁₂, BSO) is one such host material valued for its thermal stability and good optical properties. mdpi.comresearchgate.net The addition of Yb³⁺ acts as a sensitizer for Er³⁺, a process crucial for efficient laser operation. Yb³⁺ has a strong and broad absorption band near 980 nm, a common wavelength for diode pumping, and can effectively transfer the absorbed energy to Er³⁺ ions. mdpi.com

A detailed study on Er³⁺ and Yb³⁺ co-doped bismuth silicate (Er/Yb:BSO) single crystals grown by the vertical Bridgman method yielded significant findings:

Large, transparent single crystals with dimensions up to 25 mm in diameter and 30 mm in length were successfully grown. mdpi.comresearchgate.net

The co-doping of Yb³⁺ into the Er:BSO crystal significantly increased the absorption cross-section at the pump wavelength of 976 nm, calculated to be 6.96 × 10⁻²⁰ cm². mdpi.comresearchgate.net This value is larger than that for crystals doped only with erbium. mdpi.com

The material exhibits a strong emission peak at 1543 nm, corresponding to a key telecommunications wavelength, with a calculated emission cross-section of 0.9771 × 10⁻²⁰ cm². mdpi.comresearchgate.net

The fluorescence lifetime of the relevant energy level in Er³⁺ was measured to be a long 8.464 ms (B15284909) at room temperature, which is beneficial for achieving population inversion and laser action. mdpi.com

These enhanced spectral properties, particularly the increased absorption cross-section, identify Er/Yb:BSO as a potential lasing crystal for applications in the 1.5-1.6 μm range. mdpi.com

Table 3: Properties of Er³⁺/Yb³⁺ Co-Doped Bismuth Silicate (Er/Yb:BSO) Lasing Crystal

PropertyValueWavelengthSource
Crystal SizeΦ 25 mm × 30 mmN/A mdpi.comresearchgate.net
Segregation Coefficient (Er³⁺)0.96N/A mdpi.comresearchgate.net
Segregation Coefficient (Yb³⁺)0.91N/A mdpi.comresearchgate.net
Absorption Cross-Section6.96 × 10⁻²⁰ cm²976 nm mdpi.comresearchgate.net
Emission Cross-Section0.9771 × 10⁻²⁰ cm²1543 nm mdpi.comresearchgate.net
Fluorescence Lifetime8.464 msN/A mdpi.com

Thermoelectric Materials Science

Exploration of Bismuth-Telluride-Ytterbium Ternary Systems for Thermoelectric Properties

Thermoelectric materials can directly convert heat into electricity and are often based on bismuth telluride (Bi₂Te₃) and its alloys, which are known for their high performance near room temperature. soton.ac.ukicm.edu.pl Research into enhancing the thermoelectric figure of merit (ZT) often involves creating ternary or quaternary systems by alloying Bi₂Te₃ with other elements like selenium (Se), antimony (Sb), or silver (Ag). soton.ac.ukicm.edu.plcaltech.edu

The exploration of a direct Bismuth-Telluride-Ytterbium ternary system for thermoelectric properties appears to be limited. One study investigating phase equilibria in related quaternary systems, specifically the Tl-Bi-Tm-Te system, noted that ytterbium does not form the Tl₉YbTe₆ compound type within the Tl–Yb–Te ternary system. scielo.br This finding suggests that forming stable ternary compounds with specific desired structures containing bismuth, tellurium, and ytterbium may be challenging under the investigated conditions. While Bi₂Te₃ itself possesses excellent thermoelectric efficiency, the direct and beneficial incorporation of ytterbium into a Bi-Te matrix to form a high-performance ternary thermoelectric material is not well-documented in the available research. mdpi.comscielo.br

Investigation of Ytterbium Boride Thin Films for Thermoelectric Applications

Ytterbium boride (YbBₓ) compounds have garnered significant attention as promising thermoelectric materials, particularly for high-temperature applications. univ-paris13.frnih.gov Research has focused on thin-film preparations, which are important for niche applications like microsensors and flexible devices. cornell.edu These films are often grown using methods like hybrid physical-chemical vapor deposition (HPCVD). univ-paris13.frnih.gov

Studies have investigated various stoichiometries of ytterbium boride, with notable results for YbB₄ and YbB₆:

Thin films of both YbB₄ and YbB₆ have been successfully deposited on sapphire substrates. univ-paris13.fr

A thin film of YbB₆, approximately 2.5 µm thick, demonstrated a power factor reaching about 200 µW m⁻¹ K⁻² at 563 K. univ-paris13.fr This performance is slightly better than that of its bulk material counterpart, indicating a positive outlook for thin-film applications. univ-paris13.fr

Comparative studies between different stoichiometries have shown that thin-film YbB₆ may be a better thermoelectric material than thin-film YbB₂. cornell.edu The thermoelectric figure of merit (ZT) for a YbB₆ sample was found to be an order of magnitude higher than that for a YbB₂ sample. cornell.edu

The successful deposition of high phase-purity ytterbium boride thin films offers a pathway for developing novel energy-harvesting devices. nih.gov

Table 4: Thermoelectric Performance of Ytterbium Boride Thin Films

CompoundFilm ThicknessMeasurement TemperaturePower FactorKey FindingSource
YbB₆~2.5 µm563 K~200 µW m⁻¹ K⁻²Performance surpasses that of bulk material. univ-paris13.fr
YbB₆---ZT value is an order of magnitude better than YbB₂. cornell.edu

Catalytic Applications of Bismuth-Ytterbium Intermetallic Compounds

Intermetallic compounds, characterized by their ordered atomic structures and well-defined stoichiometry, have emerged as a promising class of materials in the field of catalysis. rsc.orgmdpi.com Unlike random alloys, the specific geometric and electronic structures of intermetallic compounds can lead to enhanced catalytic performance, including improved activity, selectivity, and stability. rsc.orgpku.edu.cn These materials offer the potential for precise control over reactant adsorption and reaction pathways due to their well-defined active sites. mdpi.comresearchgate.net

While the field of intermetallic catalysis is vibrant, specific research focusing on bismuth-ytterbium (Bi-Yb) intermetallic compounds for catalytic applications is not extensively documented in publicly available literature. However, the general principles of intermetallic catalysis provide a framework for understanding their potential. The unique electronic structure of an intermetallic compound is a critical factor in its catalytic behavior, potentially increasing its affinity for specific reactants or facilitating the formation of reaction intermediates at lower potentials. google.com

The synthesis of intermetallic compounds can be achieved through various methods, including controlled colloidal synthesis, annealing reduction methods, and chemical vapor deposition, which aim to produce materials with tunable compositions and well-defined morphologies. rsc.orgmdpi.com For instance, the synthesis of bismuth-palladium intermetallics has been achieved through low-temperature solution-phase methods. researchgate.net Such techniques could theoretically be adapted for the synthesis of Bi-Yb intermetallic nanoparticles.

The catalytic applications of intermetallic compounds are diverse, spanning electrochemical reactions (like those in fuel cells), oxidative dehydrogenation, and selective hydrogenation. rsc.orgmdpi.com For example, Pt-based intermetallic nanocrystals are noted for their high stability and activity in fuel cell reactions. pku.edu.cn Given the distinct electronic properties of bismuth and ytterbium, it is conceivable that their intermetallic phases could exhibit novel catalytic behaviors in various chemical transformations. However, without specific experimental data, their catalytic potential remains a subject for future investigation.

Advanced Pigments for Cool Coating Applications

Cool coatings are designed to reflect near-infrared (NIR) radiation from the sun, thereby reducing heat buildup on surfaces. This technology contributes to energy savings by lowering the demand for air conditioning. Inorganic pigments with high NIR reflectance are crucial components of these coatings. sci-hub.se

Research into advanced pigments has explored various material compositions, including rare-earth phosphates. One area of significant interest is the modification of yttrium phosphate (B84403) (YPO₄) to create environmentally benign, NIR-reflective color pigments. acs.org Studies have demonstrated that substituting bismuth (Bi) and vanadium (V) into the yttrium phosphate lattice can produce effective yellow pigments for cool coating applications. acs.orgresearchgate.netnih.gov

In a series of synthesized compounds, including YP₍₁₋ₓ₎VₓO₄, Y₍₁₋ᵧ₎BiᵧPO₄, and co-substituted Y₍₁₋ᵧ₎BiᵧP₍₁₋ₓ₎VₓO₄, researchers found that the substitution of Bi and V enhanced both the yellow color and the NIR reflectance. acs.orgresearchgate.net The co-substitution was particularly effective, with the compound Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄ exhibiting a high NIR solar reflectance of 83%, a significant increase from the 68% of pure YPO₄. acs.orgresearchgate.netresearchgate.net This improvement is attributed to an enhanced scattering coefficient resulting from a more defined morphology upon substitution. acs.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) confirmed the presence of trivalent bismuth and pentavalent vanadium in the optimized compound. acs.orgresearchgate.netresearchgate.net

While the primary focus of this research has been on bismuth and vanadium substitution, the incorporation of ytterbium (Yb) into phosphate hosts is known for its luminescent properties, particularly in the short-wave infrared (SWIR) region when co-activated with erbium (Er³⁺). researchgate.net Although direct studies on Yb co-doping with Bi and V in YPO₄ for cool coating applications are not detailed in the available research, the known ability of rare-earth ions to modify optical properties suggests a potential avenue for further pigment development. acs.org The goal remains to create pigments that not only provide desirable colors but also possess high solar reflectance to mitigate the urban heat island effect and reduce energy consumption.

Interactive Data Table: Properties of YPO₄-Based Pigments

CompoundNIR Solar Reflectance (R)Yellow Hue (b)Synthesis Method
YPO₄68%-Precipitation acs.org
Y₀.₄Bi₀.₆P₀.₄V₀.₆O₄83%+56.06Precipitation acs.orgresearchgate.net

Q & A

Q. What steps validate the reproducibility of electrochemical measurements in Bismuth-Ytterbium battery materials?

  • Methodology: Calibrate potentiostats using reference electrodes (e.g., Ag/AgCl). Report electrolyte composition, cycling rates, and cell assembly protocols in detail. Share cyclability data across multiple batches and peer labs to confirm consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.